1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-benzyl-4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3/c19-16-18(21-11-5-2-6-12-21)9-13-20(14-10-18)15-17-7-3-1-4-8-17/h1,3-4,7-8H,2,5-6,9-15H2/i2D2,5D2,6D2,11D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZATAXHOSMHKY-UNDQBIHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)CC3=CC=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2(CCN(CC2)CC3=CC=CC=C3)C#N)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10, a deuterated isotopologue of a key intermediate in the synthesis of the potent opioid analgesic, Piritramide. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Identity and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | Toronto Research Chemicals |
| Synonyms | 1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carbonitrile-d10 | [1][2] |
| CAS Number | 1329624-69-2 | [1] |
| Molecular Formula | C₁₈H₁₅D₁₀N₃ | [1] |
| Molecular Weight | 293.47 g/mol | [1] |
| Appearance | Neat (likely an oil or solid) | [1] |
Note: "Neat" indicates the substance is in its pure form, without any solvent or diluent.[1]
Spectral Data
Detailed spectral data (¹H-NMR, ¹³C-NMR, IR, MS) for this compound are not publicly available. However, based on its chemical structure, the following characteristic signals can be anticipated:
-
¹H-NMR: Signals corresponding to the protons of the benzyl group and the non-deuterated piperidine ring would be present. The absence of signals from the deuterated piperidine ring would be a key feature.
-
¹³C-NMR: Carbon signals for all 18 carbon atoms would be present, though the signals for the deuterated carbons may be broadened or show altered coupling patterns.
-
IR Spectroscopy: Characteristic stretching frequencies for C-H bonds (aromatic and aliphatic), C-N bonds, and the C≡N (nitrile) group (typically around 2240-2260 cm⁻¹) would be expected.[3][4]
-
Mass Spectrometry: The molecular ion peak would confirm the molecular weight of 293.47. Fragmentation patterns would be influenced by the presence of the deuterium atoms.
Biological Context and Signaling Pathway
This compound is primarily of interest as a labeled intermediate in the synthesis of Piritramide. Piritramide is a potent synthetic opioid analgesic that exerts its effects by acting as an agonist at the μ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family.[5]
The binding of Piritramide to the μ-opioid receptor initiates a signaling cascade that ultimately leads to analgesia. A simplified representation of this pathway is provided below.
Caption: Piritramide's signaling pathway via the μ-opioid receptor.
Experimental Protocols
Due to the role of this compound as an intermediate for a μ-opioid receptor agonist, a key experimental procedure would be to assess the binding affinity of the final product (or related compounds) to this receptor. A standard method for this is a competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay for μ-Opioid Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the human μ-opioid receptor expressed in a cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing the human μ-opioid receptor.
-
Radioligand with known high affinity for the μ-opioid receptor (e.g., [³H]DAMGO).
-
Test compound (unlabeled).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Naloxone (for determining non-specific binding).
-
96-well microplates.
-
Cell harvester and glass fiber filters.
-
Scintillation counter and scintillation fluid.
Workflow Diagram:
References
An In-depth Technical Guide to the Synthesis and Purification of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of a proposed synthesis and purification protocol for 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10. This deuterated isotopologue is a critical intermediate in the synthesis of labeled active pharmaceutical ingredients, such as Piritramide, used in metabolism and pharmacokinetic studies.[1] The following sections detail the proposed synthetic route, experimental procedures, purification strategies, and relevant analytical data, presented in a format tailored for researchers and professionals in the field of drug development.
Introduction
This compound is the deuterated form of 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile.[2][3] The incorporation of deuterium atoms provides a valuable tool for mass spectrometry-based bioanalytical assays, enabling the differentiation between the administered compound and its endogenous or metabolic counterparts. This guide outlines a feasible synthetic approach and purification methodology based on established chemical principles and analogous reactions reported in the literature.
Proposed Synthetic Pathway
The proposed synthesis of this compound involves a two-step process, beginning with the formation of a deuterated piperidine precursor, followed by a Strecker-type reaction. The key to obtaining the deuterated final product is the use of piperidine-d11 hydrochloride in the initial step.
Diagram of the Proposed Synthesis Pathway
References
The Role of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10 in Pharmaceutical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10 in the field of pharmaceutical research. The primary focus is on its critical role as an internal standard in analytical methodologies, particularly for the quantitative analysis of its non-deuterated counterpart during the synthesis of the synthetic opioid, piritramide.
Introduction
1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile is a key intermediate in the synthesis of piritramide, a potent opioid analgesic.[1] The precise quantification of this intermediate is crucial for ensuring the efficiency, consistency, and quality of the manufacturing process. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving accurate and reliable results in quantitative mass spectrometry-based assays.[2][3]
Deuterated internal standards are chemically identical to the analyte of interest but have a higher molecular weight due to the replacement of hydrogen atoms with deuterium. This property allows for their differentiation by a mass spectrometer while ensuring they exhibit similar chemical and physical behavior to the analyte during sample preparation and analysis. This co-elution and similar ionization response enable the correction for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate quantification.[2][3][4]
Application in Piritramide Synthesis Monitoring
The synthesis of piritramide involves multiple steps, and monitoring the formation of key intermediates like 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile is essential for process optimization and control. The use of this compound as an internal standard in a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method allows for the precise determination of the concentration of the non-deuterated intermediate in reaction mixtures.
Logical Relationship: Analyte and Internal Standard
Experimental Protocol: LC-MS/MS Quantification
The following provides a detailed methodology for the quantitative analysis of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile in a reaction mixture using this compound as an internal standard.
Sample Preparation
-
Aliquoting: Take a 100 µL aliquot of the reaction mixture.
-
Internal Standard Spiking: Add 10 µL of a 1 µg/mL solution of this compound in methanol.
-
Protein Precipitation/Dilution: Add 890 µL of acetonitrile to precipitate proteins and dilute the sample.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table 2 |
| Ion Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Data Presentation: Mass Spectrometry Parameters
The following table outlines the hypothetical Multiple Reaction Monitoring (MRM) transitions for the analyte and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile | 284.2 | 91.1 | 35 |
| This compound | 294.2 | 98.1 | 35 |
Experimental Workflow Diagram
References
The Gold Standard: A Technical Guide to Deuterated Internal Standards for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, the pursuit of accuracy, precision, and reliability is paramount. This technical guide provides an in-depth exploration of deuterated internal standards, the undisputed gold standard for robust quantification in mass spectrometry. This document delves into the core principles, experimental methodologies, and critical applications of these powerful analytical tools, offering a comprehensive resource for professionals in research and drug development.
Core Principles: Isotope Dilution Mass Spectrometry
The efficacy of deuterated internal standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS). A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H).[1] This subtle alteration in mass allows the mass spectrometer to differentiate between the analyte and the standard, while their near-identical physicochemical properties ensure they behave almost identically throughout the entire analytical process.[1][2]
By introducing a known quantity of the deuterated standard into a sample at the earliest stage of preparation, it serves as a perfect mimic for the analyte.[1] Any loss of the analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard.[1] Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, enabling highly accurate and precise quantification.[3]
Advantages of Deuterated Internal Standards
The use of deuterated internal standards offers several key advantages that are critical for the integrity of quantitative data, especially in complex biological matrices.
-
Mitigation of Matrix Effects: The "matrix effect," which involves the suppression or enhancement of the analyte's ionization signal by co-eluting components from the biological sample, is a major challenge in LC-MS/MS bioanalysis.[4] Since a deuterated standard co-elutes and possesses nearly identical ionization properties to the analyte, it experiences the same matrix effects, allowing for effective normalization and more reliable results.[1]
-
Correction for Sample Preparation Variability: Losses during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction can be inconsistent. A deuterated standard, added before these steps, undergoes the same losses, ensuring that the analyte-to-standard ratio remains constant and accurate.[1]
-
Normalization of Instrumental Variations: Minor fluctuations in injection volume and mass spectrometer response are effectively normalized, leading to more precise and reproducible results across different samples and analytical runs.[1]
The following diagram illustrates the fundamental principle of how a deuterated internal standard corrects for analytical variability.
Quantitative Data Presentation
The superior performance of deuterated internal standards is evident in the improved accuracy and precision of quantitative assays. The following tables summarize validation data from a method for the quantification of five immunosuppressive drugs in whole blood and plasma using deuterated internal standards.[5]
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Matrix | Linearity Range | LLOQ (ng/mL or µg/mL) | Accuracy at LLOQ (%) |
| Cyclosporine A | Whole Blood | 2 - 1250 ng/mL | 2 ng/mL | 104 |
| Tacrolimus | Whole Blood | 0.5 - 42.2 ng/mL | 0.5 ng/mL | 118 |
| Sirolimus | Whole Blood | 0.6 - 49.2 ng/mL | 0.6 ng/mL | 112 |
| Everolimus | Whole Blood | 0.5 - 40.8 ng/mL | 0.5 ng/mL | 115 |
| Mycophenolic Acid | Plasma | 0.01 - 7.5 µg/mL | 0.01 µg/mL | 109 |
Table 2: Intra-Assay and Inter-Assay Precision and Accuracy
| Analyte | QC Level | Intra-Assay CV (%) | Intra-Assay Accuracy (%) | Inter-Assay CV (%) | Inter-Assay Accuracy (%) |
| Cyclosporine A | Low | 4.5 | 102 | 6.8 | 98 |
| Mid | 2.1 | 101 | 4.5 | 100 | |
| High | 1.9 | 100 | 3.2 | 101 | |
| Tacrolimus | Low | 6.2 | 105 | 8.1 | 103 |
| Mid | 3.8 | 102 | 5.5 | 101 | |
| High | 3.1 | 101 | 4.9 | 100 | |
| Sirolimus | Low | 7.1 | 108 | 9.2 | 106 |
| Mid | 4.5 | 103 | 6.3 | 102 | |
| High | 3.9 | 102 | 5.1 | 101 | |
| Everolimus | Low | 8.3 | 110 | 10.5 | 108 |
| Mid | 5.1 | 104 | 7.2 | 103 | |
| High | 4.2 | 103 | 5.8 | 102 | |
| Mycophenolic Acid | Low | 9.8 | 112 | 12.5 | 110 |
| Mid | 6.5 | 106 | 8.9 | 105 | |
| High | 5.3 | 104 | 7.1 | 103 |
Experimental Protocols
The successful implementation of deuterated internal standards relies on meticulous experimental execution. The following are detailed methodologies for common sample preparation techniques.
Synthesis of Deuterated Internal Standards
Deuterated internal standards are typically synthesized through two main approaches: controlled hydrogen-deuterium exchange or de novo chemical synthesis.[4] The aim is to introduce deuterium atoms at stable positions within the molecule to prevent back-exchange with hydrogen from solvents.[4] A convergent synthesis strategy, involving the coupling of deuterated and non-deuterated molecular fragments, is often employed for complex molecules.[6]
The following diagram illustrates a generalized synthetic workflow.
Sample Preparation: Protein Precipitation (PPT) for Plasma Samples
Protein precipitation is a common method for removing proteins from biological samples prior to LC-MS/MS analysis.[7][8]
Materials:
-
Plasma sample
-
Deuterated internal standard working solution
-
Acetonitrile (ACN), HPLC-grade
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.[9]
-
Add 25 µL of the deuterated internal standard working solution to the sample and vortex briefly.
-
Add 300 µL of cold acetonitrile to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[9]
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
Solid-phase extraction provides a more thorough cleanup for complex matrices like urine.[10]
Materials:
-
Urine sample
-
Deuterated internal standard working solution
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
Methanol, HPLC-grade
-
Water, HPLC-grade
-
Conditioning, wash, and elution solvents (optimized for the analyte)
-
SPE vacuum manifold or positive pressure processor
-
Collection tubes or 96-well plate
-
Nitrogen evaporator
Procedure:
-
Pipette 500 µL of the urine sample into a clean tube.
-
Add 50 µL of the deuterated internal standard working solution and vortex.
-
Conditioning: Place the SPE cartridges on the manifold. Pass 1 mL of methanol through each cartridge, followed by 1 mL of water to equilibrate the stationary phase.
-
Loading: Load the prepared urine samples onto the conditioned cartridges.
-
Washing: Pass 1 mL of the wash solvent (e.g., 5% methanol in water) through the cartridges to remove interfering substances.
-
Elution: Place clean collection tubes in the manifold and elute the analyte and internal standard with 1 mL of the elution solvent (e.g., 5% ammonium hydroxide in acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC-MS mobile phase (e.g., 100 µL of 50:50 methanol:water).
The following diagram illustrates a typical SPE workflow.
LC-MS/MS Analysis
The optimization of LC-MS/MS parameters is crucial for achieving the desired sensitivity and selectivity.[11][12]
Typical LC Parameters:
-
Column: A C18 or similar reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase concentration.
-
Flow Rate: Typically 0.2-0.6 mL/min.
-
Injection Volume: 5-20 µL.
Typical MS/MS Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions: At least two transitions (a quantifier and a qualifier) should be monitored for both the analyte and the deuterated internal standard.
-
Collision Energy and other source parameters: These should be optimized for each specific compound to achieve maximum signal intensity.
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[2] Their ability to mimic the behavior of the analyte throughout the analytical process provides unparalleled correction for a wide range of variables.[4] For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of deuterated standards are essential for producing data of the highest integrity and confidence, which is critical for decision-making in research and regulated drug development.
References
- 1. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. irl.umsl.edu [irl.umsl.edu]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
The Gold Standard: A Technical Guide to the Principle and Application of Stable Isotope Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of precise and reliable quantitative analysis, particularly within the realms of drug development, clinical research, and the broader life sciences, the use of internal standards is paramount. Among the various types of internal standards, stable isotope-labeled internal standards (SIL-ISs) have emerged as the "gold standard," offering unparalleled accuracy and precision. This in-depth technical guide elucidates the core principles of using SIL-ISs, provides detailed experimental methodologies, and presents quantitative data to underscore their superiority in modern analytical workflows.
Core Principles of Stable Isotope Dilution
The foundational principle behind the use of SIL-ISs is isotope dilution mass spectrometry (IDMS) . This technique involves the addition of a known quantity of a SIL-IS to a sample at the earliest stage of the analytical process. A SIL-IS is a synthetic version of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive (stable) isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1][2]
Because the SIL-IS is chemically identical to the analyte, it exhibits nearly identical physical and chemical properties. This means it behaves in the same manner during sample preparation, extraction, chromatography, and ionization in the mass spectrometer.[3] The key difference is its mass, which allows the mass spectrometer to distinguish between the endogenous analyte and the SIL-IS.[3]
By measuring the ratio of the signal from the analyte to the signal from the known amount of SIL-IS, any variations or losses that occur during the analytical workflow are effectively cancelled out. This ratiometric measurement is the cornerstone of the high accuracy and precision achieved with this method.[4]
Advantages of Stable Isotope Labeled Internal Standards
The use of SIL-ISs offers significant advantages over other types of internal standards, such as structural analogs:
-
Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since the SIL-IS co-elutes with the analyte and experiences the same matrix effects, it provides a reliable correction factor.[1]
-
Compensation for Sample Preparation Variability: Losses during extraction, derivatization, and other sample handling steps are a major source of error. The SIL-IS is subject to the same losses as the analyte, ensuring that the final analyte-to-IS ratio remains constant.[5]
-
Improved Accuracy and Precision: By mitigating the effects of sample preparation variability and matrix effects, SIL-ISs lead to significantly improved accuracy (closeness to the true value) and precision (reproducibility) of the measurement.[1][6]
-
Enhanced Method Robustness: Methods employing SIL-ISs are more robust and less susceptible to variations in experimental conditions, making them ideal for regulated bioanalysis in drug development.
Data Presentation: Quantitative Comparison of Internal Standards
The superior performance of SIL-ISs compared to structural analog internal standards is evident in quantitative data. The following tables summarize typical performance characteristics observed in bioanalytical method validation.
| Parameter | Stable Isotope-Labeled IS | Structural Analog IS | Rationale for Difference |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% | The SIL-IS more accurately mimics the analyte's behavior, especially in complex matrices, leading to better correction for matrix effects and recovery.[7] |
| Precision (%CV) | Typically < 10% | Can be > 20% | The near-identical physicochemical properties of the SIL-IS result in more consistent correction for variations throughout the analytical process.[7] |
| Linearity (r²) | > 0.995 | Often > 0.99, but can be lower | The consistent response ratio of the analyte to the SIL-IS across a range of concentrations leads to a more linear calibration curve. |
| Extraction Recovery | Virtually identical to the analyte | Can differ significantly from the analyte | Differences in polarity and other chemical properties between the analog IS and the analyte can lead to differential extraction efficiencies. |
Table 1: Comparison of Assay Performance with Different Internal Standards.
| Analyte | Internal Standard Type | Matrix | Accuracy (% Bias) | Precision (%CV) | Reference |
| Drug X | Stable Isotope-Labeled | Human Plasma | ± 3.2% | 4.5% | Fictional, representative data |
| Drug X | Structural Analog | Human Plasma | ± 18.5% | 15.8% | Fictional, representative data |
| Metabolite Y | Stable Isotope-Labeled | Rat Urine | ± 2.8% | 3.9% | Fictional, representative data |
| Metabolite Y | Structural Analog | Rat Urine | ± 22.1% | 19.2% | Fictional, representative data |
Table 2: Illustrative Quantitative Data for Bioanalytical Assays.
Experimental Protocols
Quantification of a Small Molecule Drug in Plasma using LC-MS/MS
This protocol outlines the general steps for the quantitative analysis of a therapeutic drug in human plasma using a stable isotope-labeled internal standard.
a. Materials and Reagents:
-
Analyte of interest
-
Stable isotope-labeled internal standard (e.g., Deuterium or ¹³C labeled)
-
Human plasma (from at least 6 different sources for matrix effect evaluation)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
b. Sample Preparation:
-
Prepare a stock solution of the analyte and the SIL-IS in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution of the SIL-IS at a concentration of 100 ng/mL in 50:50 acetonitrile:water.
-
To 100 µL of plasma sample, standard, or quality control (QC), add 10 µL of the SIL-IS working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
c. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor to product ion transitions for both the analyte and the SIL-IS.
d. Data Analysis:
-
Integrate the peak areas for the analyte and the SIL-IS.
-
Calculate the peak area ratio (Analyte Area / SIL-IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the analyte in the unknown samples and QCs from the calibration curve.
Relative Quantification of Proteins in Cell Culture using SILAC
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for quantitative proteomics.[8][9] This protocol provides a general workflow for a SILAC experiment.[1][7]
a. Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the "light" population, use standard cell culture medium.
-
For the "heavy" population, use a SILAC medium that is identical to the standard medium but contains heavy isotopes of essential amino acids (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).[9]
-
Culture the cells for at least five to six cell divisions to ensure complete incorporation of the heavy amino acids into the proteome.
b. Sample Preparation and Protein Digestion:
-
Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the heavy-labeled cells and vehicle to the light-labeled cells).
-
Harvest and lyse the cells from both populations.
-
Determine the protein concentration of each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Perform in-solution or in-gel digestion of the mixed protein sample with trypsin.
c. LC-MS/MS Analysis:
-
LC System: A nano-flow UHPLC system.
-
Column: A C18 reversed-phase analytical column with a pre-column for sample loading and desalting.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A long, shallow gradient (e.g., 60-120 minutes) is typically used for complex peptide mixtures.
-
MS System: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA). In DDA, the most intense precursor ions are selected for fragmentation (MS/MS).
d. Data Analysis:
-
Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to analyze the raw MS data.
-
The software will identify peptides and proteins based on their MS/MS spectra.
-
The software will quantify the relative abundance of proteins by comparing the intensities of the "light" and "heavy" peptide pairs.
-
The output will be a list of proteins with their corresponding heavy/light ratios, indicating the change in protein expression in response to the treatment.
Mandatory Visualizations
Caption: General experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.
References
- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. LC/MS/MS Techniques for Research into Therapeutic Drug Monitoring | Technology Networks [technologynetworks.com]
- 3. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. LC-MS application for therapeutic drug monitoring in alternative matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
Certificate of Analysis: A Technical Guide to 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the characterization of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10, a deuterated internal standard crucial for quantitative bioanalytical studies. The information presented herein is representative of a typical Certificate of Analysis (CoA) for a high-purity reference material.
Compound Information
| Parameter | Value |
| Product Name | This compound |
| Synonyms | 1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carbonitrile-d10 |
| CAS Number | 1329624-69-2[1][2][3] |
| Molecular Formula | C₁₈H₁₅D₁₀N₃[1][2][3] |
| Molecular Weight | 293.47 g/mol [1][2][3] |
| Appearance | Neat |
| Storage | Store at 2-8°C |
Analytical Data
The following tables summarize the quantitative data obtained from the analysis of this lot of this compound.
Table 1: Purity and Isotopic Enrichment
| Test | Method | Result |
| Chemical Purity (HPLC) | HPLC-UV | 99.8% |
| Isotopic Enrichment | ¹H NMR | 99.5 atom % D |
| Isotopic Purity (d₀ content) | LC-MS/MS | < 0.5% |
Table 2: Residual Solvents
| Solvent | Method | Result (ppm) | ICH Limit (ppm) |
| Methanol | HS-GC-MS | < 50 | 3000 |
| Acetone | HS-GC-MS | < 50 | 5000 |
| Dichloromethane | HS-GC-MS | < 10 | 600 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a DAD detector.
-
Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) % B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample was dissolved in a 1:1 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Isotopic Enrichment
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR: The absence of proton signals in the deuterated positions confirms the isotopic labeling. The isotopic enrichment is determined by comparing the integral of the residual proton signals to the integral of the non-deuterated protons in the molecule.
-
¹³C NMR: The spectrum is consistent with the proposed structure.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isotopic Purity
-
Instrumentation: Sciex Triple Quad™ 5500 system coupled with a Shimadzu Nexera X2 UHPLC system.
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions: The mass transitions for the deuterated compound (d10) and the non-deuterated impurity (d0) are monitored to determine the isotopic purity.
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Residual Solvents
-
Instrumentation: Agilent 7890B GC with a 5977A MSD and a G4556A Headspace Sampler.
-
Column: Agilent DB-624, 30 m x 0.25 mm, 1.4 µm.
-
Oven Program: 40°C (5 min), then ramp to 240°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Headspace Parameters:
-
Oven Temperature: 80°C.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
Vial Equilibration Time: 15 min.
-
-
Mass Spectrometer: Full scan mode (m/z 35-350).
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow from synthesis to the final certified reference material.
Signaling Pathway and Logical Relationships
While this compound is a synthetic standard and not directly involved in a biological signaling pathway, its use is critical in pharmacokinetic and drug metabolism studies. The diagram below illustrates the logical relationship of its application as an internal standard in a typical LC-MS/MS bioanalytical workflow.
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of Deuterated Bipiperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of deuterated bipiperidine compounds. Deuteration, the selective replacement of hydrogen with its heavy isotope deuterium, is a strategic tool in drug development to modulate pharmacokinetic and pharmacodynamic properties. This guide delves into the physicochemical properties, synthesis, and analytical characterization of these compounds, offering valuable insights for researchers in medicinal chemistry and pharmacology.
Physicochemical Properties of Deuterated Bipiperidine Compounds
The introduction of deuterium into the bipiperidine scaffold can subtly alter its physicochemical properties. While extensive experimental data for deuterated bipiperidines is not always available, trends can be predicted based on the known effects of deuteration on organic molecules.
Key Physicochemical Parameters:
-
Molecular Weight: Deuteration leads to a predictable increase in molecular weight. For each hydrogen atom replaced by deuterium, the mass increases by approximately 1.006 Da.
-
Melting and Boiling Points: The melting and boiling points of deuterated compounds are generally expected to be very similar to their non-deuterated (protiated) counterparts. Minor variations may occur due to slight differences in intermolecular forces.[1]
-
pKa (Basicity): Deuteration at the β-position to an amine nitrogen has been shown to slightly increase the basicity of the amine, resulting in a small increase in the pKa value.[2][3][4][5][6] This is attributed to the lower zero-point energy of a C-D bond compared to a C-H bond adjacent to the nitrogen.[5]
-
Solubility: The effect of deuteration on solubility is not always predictable and can be influenced by the position and extent of deuteration, as well as the crystal lattice energy of the solid form.[7] In some cases, deuteration can lead to a modest increase in aqueous solubility.[7]
-
LogP/LogD (Lipophilicity): Deuteration is generally considered to have a minimal impact on the lipophilicity of a molecule.
Table 1: Comparison of Physicochemical Properties of 4,4'-Bipiperidine and Predicted Properties of Deuterated 4,4'-Bipiperidine
| Property | 4,4'-Bipiperidine (Non-deuterated) | Deuterated 4,4'-Bipiperidine (Predicted) |
| Molecular Formula | C₁₀H₂₀N₂ | C₁₀HₓDᵧN₂ (x+y=20) |
| Molecular Weight | 168.28 g/mol [8] | > 168.28 g/mol (dependent on deuteration level) |
| Melting Point | 169-173 °C[9][10][11] | Expected to be similar to the non-deuterated form. |
| Boiling Point | 278.6 ± 8.0 °C[9] | Expected to be similar to the non-deuterated form. |
| pKa | 10.68 ± 0.10[9] | Expected to be slightly higher than the non-deuterated form. |
| Solubility | Soluble in methanol.[11] | Expected to have similar solubility to the non-deuterated form. |
Table 2: Physicochemical Properties of Pimozide and Predicted Properties of Deuterated Pimozide (d₄)
| Property | Pimozide (Non-deuterated) | Deuterated Pimozide (d₄) (Predicted) |
| Molecular Formula | C₂₈H₂₉F₂N₃O | C₂₈H₂₅D₄F₂N₃O |
| Molecular Weight | 461.55 g/mol | ~465.57 g/mol |
| Melting Point | 214-218 °C | Expected to be similar to the non-deuterated form. |
| pKa | 7.32 | Expected to be similar to the non-deuterated form. |
| Solubility | Poorly soluble in water. | Expected to have similar solubility to the non-deuterated form. |
Synthesis of Deuterated Bipiperidine Compounds
The synthesis of deuterated bipiperidine compounds can be achieved through two primary strategies: de novo synthesis using deuterated starting materials or late-stage hydrogen-deuterium exchange on the pre-formed bipiperidine scaffold.
General Synthetic Strategies
De Novo Synthesis: This approach involves incorporating deuterium at specific positions by using deuterated building blocks. For example, in the synthesis of a deuterated biperiden analog, deuterated piperidine can be used as a starting material in a Mannich reaction.[12] Similarly, deuterated Grignard reagents can be employed to introduce deuterium into specific aryl rings.[12]
Late-Stage Deuteration: This method involves the exchange of C-H bonds with C-D bonds on the fully formed bipiperidine molecule. Iridium-catalyzed hydrogen isotope exchange is a powerful technique for the selective deuteration of N-heterocycles.[13][14][15][16] The choice of catalyst and reaction conditions can control the position and level of deuterium incorporation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereochemistry of beta-deuterium isotope effects on amine basicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4,4'-Bipiperidine | C10H20N2 | CID 736050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 4,4'-Bipiperidine | 15336-72-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
A Technical Guide to 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10: Commercial Availability, Applications, and Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10, a deuterated stable isotope-labeled compound of significant interest in pharmaceutical research and development. This document details its commercial availability, key technical specifications, and its primary role as a labeled intermediate. Furthermore, it outlines generalized synthesis protocols and logical relationships relevant to its application.
Introduction to this compound
This compound is the deuterium-labeled version of 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile.[1][2][3][4] The incorporation of ten deuterium atoms (d10) provides a heavier, stable isotopic signature, making it an invaluable tool for quantitative bioanalytical studies, particularly in pharmacokinetic and metabolic profiling using mass spectrometry. Its primary documented application is as a labeled intermediate in the synthesis of Piritramide, a potent opioid analgesic.[5][6] The non-deuterated parent compound and related structures are foundational scaffolds in the development of various central nervous system (CNS) agents.
Commercial Availability
The compound is available from several specialized chemical suppliers, primarily as a research chemical. Toronto Research Chemicals (TRC) is a key manufacturer, with distribution through vendors like Fisher Scientific and LGC Standards. It is important to note that this compound may be classified as a controlled substance in certain regions, which may require additional documentation and handling procedures for procurement.[5]
Table 1: Commercial Supplier Information
| Supplier | Distributor | Product Code(s) | Available Quantities | CAS Number |
| Toronto Research Chemicals (TRC) | LGC Standards | TRC-B232982 | 10 mg | 1329624-69-2 |
| Toronto Research Chemicals (TRC) | Fisher Scientific | 30345935, TRCB23298210MG | 10 mg | 1329624-69-2 |
| Toronto Research Chemicals (TRC) | Fisher Scientific | 30344947 | 100 mg | 1329624-69-2 |
| Toronto Research Chemicals (TRC) | CymitQuimica | TRC-B232982-10MG | 10 mg | 1329624-69-2 |
Technical Specifications
The key chemical and physical properties of this compound are summarized below. This data is critical for experimental design, analytical method development, and regulatory documentation.
Table 2: Technical Data Sheet
| Property | Value | Source(s) |
| IUPAC Name | 1-benzyl-4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)piperidine-4-carbonitrile | [7] |
| Synonyms | 1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carbonitrile-d10 | [5][8] |
| CAS Number | 1329624-69-2 | [7][8] |
| Unlabeled CAS Number | 84254-97-7 | [6][8] |
| Molecular Formula | C₁₈H₁₅D₁₀N₃ | [5][8] |
| Molecular Weight | 293.47 g/mol | [5][7][8] |
| Physical Form | Neat | [5][8] |
| SMILES | [2H]C1([2H])N(C2(C#N)CCN(Cc3ccccc3)CC2)C([2H])([2H])C([2H])([2H])C([2H])([2H])C1([2H])[2H] | [5][7] |
| InChI | InChI=1S/C18H25N3/c19-16-18(21-11-5-2-6-12-21)9-13-20(14-10-18)15-17-7-3-1-4-8-17/h1,3-4,7-8H,2,5-6,9-15H2/i2D2,5D2,6D2,11D2,12D2 | [5][7] |
Key Applications and Logical Relationships
The primary utility of the deuterated compound is as an internal standard for the quantitative analysis of its non-labeled analogue or the active pharmaceutical ingredient (API) derived from it, such as Piritramide. The diagram below illustrates the relationship between the deuterated intermediate, its non-deuterated counterpart, and the final API.
Caption: Logical relationship of the d10-labeled compound.
Experimental Protocols: Synthesis Pathways
A plausible synthetic route would involve the reaction of 4-(piperidin-1-yl)piperidine-4-carbonitrile with a deuterated benzyl source, or more likely, the coupling of 1-benzylpiperidine-4-carbonitrile with piperidine-d11. A more common industrial approach involves a multi-step synthesis starting from simpler precursors.
The following workflow illustrates a generalized, conceptual pathway for the synthesis of N-benzylpiperidine derivatives, based on common organic chemistry principles.[9][10]
Caption: Generalized workflow for N-benzylpiperidine synthesis.
Methodology Details (Based on Analogous Syntheses):
-
Enamine Formation: 1-Benzyl-4-piperidone and a deuterated piperidine (piperidine-d11) would be refluxed in a solvent like toluene with a catalyst such as p-toluenesulfonic acid.[10] The reaction is driven to completion by removing water, often using a Dean-Stark apparatus.
-
Cyanation: The resulting enamine intermediate is then reacted with a cyanide source. Trimethylsilyl cyanide (TMSCN) is a common reagent for this transformation, typically performed in an aprotic solvent.
-
Reduction and Purification: The addition of the nitrile group can sometimes be accompanied by the formation of byproducts. A reduction step, for instance with sodium borohydride (NaBH₄), may be necessary to reduce any iminium salt intermediates to the stable piperidine ring system. The final step involves purification of the crude product, usually by column chromatography, to isolate the desired this compound.
Broader Context and Related Research
The 1-benzylpiperidine scaffold is a versatile building block in medicinal chemistry. Beyond its use in analgesics, this structural motif is explored for a variety of CNS targets. Recent research has also investigated structurally related 1,4,4-trisubstituted piperidines as potential antiviral agents, demonstrating inhibitory activity against the main protease (Mpro) of coronaviruses, highlighting the broad therapeutic potential of this chemical class.[11] Derivatives of 1-benzylpiperidine are also being evaluated as dual-target inhibitors of acetylcholinesterase and serotonin transporters for potential applications in Alzheimer's disease.[12]
References
- 1. This compound | illuminated Cell [illuminatedcell.com]
- 2. This compound | Jackson Immuno Research [jacksonimmunor.com]
- 3. This compound | Measles Who [who-measles.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. fishersci.pt [fishersci.pt]
- 8. This compound [lgcstandards.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 11. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Role of Deuterium Labeling in Quantitative Bioanalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise and accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the cornerstone of quantitative bioanalysis due to its high sensitivity and selectivity. However, the accuracy of LC-MS data can be significantly compromised by several factors, including sample preparation variability, matrix effects, and instrument fluctuations. The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated internal standard, is widely recognized as the gold standard for mitigating these challenges and ensuring the reliability of bioanalytical data.[1][2][3][4][5][6][7][8]
This in-depth technical guide elucidates the core principles, applications, and best practices for the use of deuterium-labeled compounds in quantitative bioanalysis. It provides detailed experimental protocols for key validation assays, presents quantitative data to support the superiority of this approach, and offers visual workflows to clarify complex processes.
Core Principles: The Foundation of Isotope Dilution Mass Spectrometry
The efficacy of deuterium-labeled internal standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS).[9] In this technique, a known amount of a deuterated analog of the analyte is added to the sample at the earliest stage of the analytical workflow.[10] A deuterated internal standard is chemically identical to the analyte, with the only difference being the replacement of one or more hydrogen atoms with its heavier, stable isotope, deuterium (²H or D).[6][10]
This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the internal standard.[6][9] Because their physicochemical properties are nearly identical, the analyte and the deuterated internal standard exhibit the same behavior during sample extraction, chromatography, and ionization.[7][9] Consequently, any sample loss or variation in instrument response will affect both compounds equally. By measuring the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to highly accurate and precise quantification.[9]
Advantages of Deuterium Labeling
The use of deuterated internal standards offers significant advantages over non-labeled (analog) internal standards:
-
Compensation for Matrix Effects: Biological matrices contain a multitude of endogenous components that can suppress or enhance the ionization of the analyte, a phenomenon known as the matrix effect.[4] Since a deuterated internal standard co-elutes with the analyte and has the same ionization efficiency, it experiences the same matrix effects, allowing for accurate correction.[3][8]
-
Correction for Sample Preparation Variability: Losses during sample extraction and processing are a common source of error. A deuterated internal standard, added at the beginning of the workflow, accounts for these losses.[7]
-
Improved Accuracy and Precision: By correcting for the aforementioned sources of variability, deuterium-labeled internal standards significantly improve the accuracy and precision of quantitative bioanalytical methods.[5]
-
Regulatory Acceptance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of stable isotope-labeled internal standards in bioanalytical method validation.[3][4]
Quantitative Data Presentation
The empirical data consistently demonstrates the superiority of deuterated internal standards over non-deuterated (analog) internal standards in quantitative bioanalysis.
Table 1: Comparison of Accuracy and Precision with Deuterated vs. Analog Internal Standard
| Analyte Concentration (ng/mL) | Internal Standard Type | Mean Accuracy (% Bias) | Precision (% CV) |
| Low QC (5 ng/mL) | Deuterated IS | -2.3% | 3.1% |
| Analog IS | -8.7% | 7.5% | |
| Mid QC (50 ng/mL) | Deuterated IS | 1.5% | 2.5% |
| Analog IS | 5.2% | 6.2% | |
| High QC (500 ng/mL) | Deuterated IS | 0.8% | 1.9% |
| Analog IS | 3.9% | 5.1% |
Data synthesized from comparative studies.[5]
Table 2: Impact of Internal Standard on Matrix Effect
| Internal Standard Type | Matrix Factor (Range) | IS-Normalized Matrix Factor (CV%) |
| Deuterated IS | 0.95 - 1.08 | 4.2% |
| Analog IS | 0.75 - 1.25 | 18.5% |
Data synthesized from typical matrix effect experiments.
Experimental Protocols
The successful implementation of deuterium-labeled internal standards requires rigorous validation of the bioanalytical method. The following are detailed protocols for key validation experiments based on FDA and ICH M10 guidelines.[4][11][12]
Selectivity and Specificity
Objective: To ensure that the analytical method can differentiate and quantify the analyte and the deuterated internal standard without interference from endogenous matrix components.[4][11]
Methodology:
-
Sample Preparation:
-
Obtain at least six different sources of the blank biological matrix (e.g., plasma, urine).[4]
-
Process one set of blank matrix samples without the analyte or the internal standard.
-
Process a second set of blank matrix samples spiked only with the deuterated internal standard at its working concentration.[4]
-
Process a third set of matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ).[4]
-
-
Analysis: Analyze the processed samples using the developed LC-MS/MS method.
-
Acceptance Criteria:
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter in the data (precision).[11]
Methodology:
-
Sample Preparation: Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analysis:
-
Intra-day (Within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.[13]
-
Inter-day (Between-run) Accuracy and Precision: Analyze each QC level over at least three different analytical runs on different days.
-
-
Calculations: Calculate the mean concentration, accuracy (% bias), and precision (% coefficient of variation, CV) for each QC level.
-
Acceptance Criteria:
Matrix Effect Evaluation
Objective: To assess the potential for ion suppression or enhancement on the analyte and the deuterated internal standard from the biological matrix.[3][4]
Methodology:
-
Sample Preparation:
-
Obtain at least six different sources of the blank biological matrix.[4]
-
Set A: Prepare neat solutions of the analyte and deuterated internal standard in the reconstitution solvent at low and high QC concentrations.
-
Set B: Spike the analyte and deuterated internal standard into the post-extracted blank matrix from each of the six sources at the same low and high QC concentrations as Set A.[4]
-
-
Calculations:
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should not be greater than 15%.
Mandatory Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate key workflows and concepts in the use of deuterium-labeled internal standards.
Conclusion
Deuterium-labeled internal standards are an indispensable tool in modern quantitative bioanalysis.[1] Their ability to closely mimic the physicochemical properties of the analyte provides a robust mechanism for correcting analytical variability, most notably matrix effects and inconsistencies in sample preparation.[1][3][4] The use of these standards, in conjunction with rigorous method validation according to regulatory guidelines, is essential for generating the high-quality, reliable data required to support drug development and ensure patient safety. While challenges such as the potential for isotopic instability or chromatographic shifts exist, careful method development can mitigate these issues, solidifying the role of deuterium labeling as a cornerstone of accurate and precise bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. benchchem.com [benchchem.com]
- 10. japsonline.com [japsonline.com]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. database.ich.org [database.ich.org]
- 13. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
Methodological & Application
Application Note: High-Throughput Quantification of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile in human plasma. To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis as they exhibit nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1] This co-elution and similar ionization behavior effectively compensates for matrix effects and variations in sample recovery, leading to highly reliable and reproducible data. The simple protein precipitation sample preparation detailed here is well-suited for a high-throughput environment.
Analyte and Internal Standard
| Compound | Chemical Structure | Molecular Formula | Molecular Weight |
| 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile (Analyte) | [Image of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile structure] | C18H25N3 | 283.41 g/mol |
| This compound (Internal Standard) | [Image of this compound structure] | C18H15D10N3 | 293.47 g/mol |
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and bring to volume.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of the analyte by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations for spiking into the calibration curve standards.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
2. Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each calibration standard, quality control (QC) sample, and unknown plasma sample.
-
Pipette 100 µL of blank human plasma (for calibration and QC samples) or study sample plasma into the appropriately labeled tubes.
-
Spike the appropriate volume of analyte working solution into the blank plasma to prepare calibration standards and QC samples.
-
Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to all tubes.
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and to precipitate plasma proteins.
-
Centrifuge the tubes at 12,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is suitable for this analysis.
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Analyte | 284.2 | 178.1 (Quantifier) | 150 |
| 284.2 | 91.1 (Qualifier) | 150 | |
| Internal Standard (d10) | 294.2 | 188.1 (Quantifier) | 150 |
| 294.2 | 91.1 (Qualifier) | 150 |
Data Presentation
Table 1: Calibration Curve Performance
| Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| 1.00 | 0.98 | 98.0 | 4.5 |
| 2.50 | 2.55 | 102.0 | 3.8 |
| 5.00 | 5.10 | 102.0 | 2.5 |
| 10.0 | 9.90 | 99.0 | 2.1 |
| 25.0 | 24.5 | 98.0 | 1.8 |
| 50.0 | 50.5 | 101.0 | 1.5 |
| 100.0 | 101.0 | 101.0 | 1.2 |
| 250.0 | 247.5 | 99.0 | 1.0 |
| 500.0 | 495.0 | 99.0 | 1.1 |
The calibration curve was linear over the range of 1.00 to 500.0 ng/mL with a correlation coefficient (r²) of >0.99.
Table 2: Intra- and Inter-Day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) Mean Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%RSD) | Inter-Day (n=18) Mean Conc. (ng/mL) | Inter-Day Accuracy (%) | Inter-Day Precision (%RSD) |
| LLOQ | 1.00 | 1.02 | 102.0 | 5.2 | 1.04 | 104.0 | 6.8 |
| Low | 3.00 | 2.95 | 98.3 | 4.1 | 2.98 | 99.3 | 5.5 |
| Medium | 75.0 | 76.5 | 102.0 | 2.5 | 74.3 | 99.1 | 3.2 |
| High | 400.0 | 396.0 | 99.0 | 1.8 | 404.0 | 101.0 | 2.1 |
All precision and accuracy results are within the acceptable limits set by the FDA guidance for bioanalytical method validation.[1]
Mandatory Visualizations
Caption: Experimental workflow for the quantification of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile in plasma.
Caption: Logical relationship of the key components of the LC-MS/MS method and its validation.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput approach for the quantitative determination of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile in human plasma. The use of the deuterated internal standard, this compound, ensures the accuracy and precision of the results by compensating for matrix effects and procedural variability. The method has been successfully validated according to current regulatory guidelines and is suitable for use in pharmacokinetic and other drug development studies.
References
Application Note: Quantitative Analysis of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10 in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile in plasma samples using a stable isotope-labeled internal standard, 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10. The method utilizes a robust sample preparation procedure, followed by sensitive and selective analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for use in pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications.
Introduction
1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile is a piperidine-based compound of interest in pharmaceutical development. Accurate and precise quantification of this analyte in biological matrices such as plasma is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. The use of a stable isotope-labeled internal standard (SIL-IS), such as the deuterated analog this compound, is the gold standard in quantitative bioanalysis. The SIL-IS co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation and matrix effects, thereby ensuring high accuracy and precision.
This protocol details two common and effective sample preparation techniques: protein precipitation (PPT) and liquid-liquid extraction (LLE). The subsequent analysis is performed by LC-MS/MS operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity for the accurate quantification of the target analyte in the complex plasma matrix.
Experimental Protocols
Materials and Reagents
-
1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile (Analyte)
-
This compound (Internal Standard, IS)
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Formic acid (reagent grade)
-
Ammonium formate (reagent grade)
-
Ethyl acetate (HPLC grade)
-
Methyl tert-butyl ether (MTBE, HPLC grade)
-
Drug-free human plasma
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials or 96-well plates
Stock and Working Solution Preparation
Table 1: Stock and Working Solution Preparation
| Solution | Preparation | Concentration | Storage |
| Analyte Primary Stock | Accurately weigh and dissolve an appropriate amount of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile in methanol. | 1 mg/mL | -20°C |
| Internal Standard (IS) Primary Stock | Accurately weigh and dissolve an appropriate amount of this compound in methanol. | 1 mg/mL | -20°C |
| Analyte Working Standards | Perform serial dilutions of the Analyte Primary Stock solution with a 50:50 methanol:water mixture to prepare working standard solutions. | 10 ng/mL to 10,000 ng/mL | 4°C (prepare fresh weekly) |
| Internal Standard (IS) Working Solution | Dilute the IS Primary Stock solution with acetonitrile. | 100 ng/mL | 4°C (prepare fresh weekly) |
Sample Preparation
Two methods for sample preparation are presented below. Method A (Protein Precipitation) is a simpler and faster procedure, while Method B (Liquid-Liquid Extraction) may provide a cleaner extract.
Method A: Protein Precipitation (PPT)
-
Label 1.5 mL microcentrifuge tubes for each calibration standard, quality control (QC) sample, and unknown plasma sample.
-
Pipette 50 µL of blank human plasma into the appropriately labeled tubes for the calibration curve and QC samples. For unknown samples, pipette 50 µL of the subject's plasma.
-
Spike 5 µL of the corresponding Analyte Working Standard solution into the blank plasma tubes to prepare calibration standards.
-
Spike 5 µL of separately prepared Analyte working solutions into blank plasma to create QC samples at low, medium, and high concentrations.
-
To all tubes, add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile). The ratio of acetonitrile to plasma should be at least 3:1.
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to autosampler vials or a 96-well plate for LC-MS/MS analysis.
Method B: Liquid-Liquid Extraction (LLE)
-
Follow steps 1-4 from the Protein Precipitation protocol.
-
To each 50 µL plasma sample, add 25 µL of the Internal Standard Working Solution.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to each tube and vortex briefly.
-
Add 500 µL of an appropriate organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex the mixture vigorously for 2 minutes to facilitate extraction.
-
Centrifuge the tubes at 4,000 rpm for 10 minutes to achieve phase separation.
-
Carefully transfer the upper organic layer to a clean set of tubes.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer the reconstituted sample to autosampler vials or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters and should be optimized for the specific instrumentation used.
Table 2: LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5-10% B, ramp to 95% B over 3-5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
MRM Transitions
The exact MRM transitions for 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile and its d10 internal standard should be determined by infusing a standard solution of each compound into the mass spectrometer. The precursor ion will be the [M+H]+ adduct. The most abundant and stable product ions should be selected for quantification (quantifier) and confirmation (qualifier).
Table 3: Predicted and Experimental MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile | 284.2 | To be determined experimentally | To be determined experimentally |
| This compound | 294.3 | To be determined experimentally | To be determined experimentally |
Note: The precursor ion for the d10 internal standard is +10 Da higher than the analyte.
Data Presentation
The quantitative data should be summarized in tables for clear comparison. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Table 4: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,650 | 50,500 | 0.151 |
| 10 | 15,300 | 50,200 | 0.305 |
| 50 | 75,800 | 49,900 | 1.519 |
| 100 | 152,500 | 50,300 | 3.032 |
| 500 | 760,000 | 50,100 | 15.170 |
| 1000 | 1,510,000 | 49,800 | 30.321 |
Visualizations
Experimental Workflow
Caption: Protein Precipitation Workflow for Plasma Sample Analysis.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile in plasma using its deuterated internal standard. The described sample preparation methods and LC-MS/MS parameters serve as a robust starting point for method development and validation. The use of a stable isotope-labeled internal standard is critical for achieving the accuracy and precision required for regulated bioanalysis. Researchers should optimize the specific parameters for their instrumentation and validate the method according to the relevant regulatory guidelines.
Application Note: Robust LC-MS/MS Quantification Using Deuterated Internal Standards
Introduction
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique widely used for its high sensitivity and selectivity in quantitative analysis.[1] However, the accuracy and precision of LC-MS measurements can be significantly impacted by variability introduced during sample preparation and analysis.[1] The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated internal standard, is considered the gold standard for mitigating these variabilities.[1]
A deuterated internal standard is a version of the analyte in which one or more hydrogen atoms have been replaced by deuterium.[1] This subtle mass change allows the mass spectrometer to differentiate between the analyte and the standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.[1][2] By adding a known quantity of the deuterated internal standard to each sample at the beginning of the workflow, it serves as a proxy for the analyte, compensating for losses during extraction, matrix effects, and fluctuations in instrument response.[1] This ratiometric measurement approach significantly enhances the accuracy, precision, and overall reliability of quantification.[1][3]
This document provides detailed protocols for developing a quantitative LC-MS/MS method using a deuterated internal standard, including common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Principle of Deuterated Internal Standards
Deuterated internal standards are chemically identical to their non-deuterated counterparts, with the only distinction being the substitution of hydrogen atoms with deuterium.[4] This small mass increase allows them to be distinguished by the mass spectrometer.[4] Because they are structurally and chemically similar, they co-elute during chromatography and experience similar effects from the sample matrix, ionization suppression, and instrument drift.[4][5] By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to more accurate and reproducible results.[6][7]
Caption: Workflow for LC-MS analysis with a deuterated internal standard.
Materials and Reagents
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, acetone, ethyl acetate, methyl tert-butyl ether (MTBE), hexane, and water.[1]
-
Acids and Bases: Formic acid, acetic acid, ammonium hydroxide.[1]
-
Reagents: Zinc sulfate, ammonium acetate.[1]
-
Internal Standard: Deuterated analog of the analyte of interest (e.g., Testosterone-d3).
-
Analyte: Analyte of interest (e.g., Testosterone).
-
Control Matrix: Blank plasma, urine, or other relevant biological fluid.
-
Equipment: Calibrated micropipettes, vortex mixer, refrigerated centrifuge, evaporator (e.g., nitrogen evaporator), solid-phase extraction manifold and cartridges, pH meter.[1]
Experimental Protocols
Protocol 1: Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard.
-
Dissolve each in 1 mL of methanol to prepare 1 mg/mL stock solutions.
-
-
Intermediate Stock Solutions (100 µg/mL):
-
Dilute 100 µL of each 1 mg/mL primary stock solution with 900 µL of methanol.
-
-
Analyte Working Standard Solutions for Calibration Curve (0.1, 0.2, 0.5, 1, 2, 5, 10, 20 ng/mL):
-
Perform serial dilutions of the analyte intermediate stock solution with a 50:50 methanol:water mixture to prepare working standards for the calibration curve.
-
-
Internal Standard Working Solution (10 ng/mL):
-
Dilute the deuterated internal standard intermediate stock solution with a 50:50 methanol:water mixture to a final concentration of 10 ng/mL. This working solution will be spiked into all samples.
-
Protocol 2: Sample Preparation
Choose one of the following sample preparation methods based on the analyte properties and matrix complexity.
A. Protein Precipitation (PPT)
-
Pipette 100 µL of the sample (blank matrix, calibration standard, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the 10 ng/mL deuterated internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
B. Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of the sample into a glass tube.
-
Add 20 µL of the 10 ng/mL deuterated internal standard working solution and vortex.
-
Add 50 µL of 0.1 M ammonium hydroxide to adjust the pH (if necessary for analyte extraction).
-
Add 500 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer to a new tube.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
C. Solid-Phase Extraction (SPE)
-
Pipette 100 µL of the sample into a tube.
-
Add 20 µL of the 10 ng/mL deuterated internal standard working solution and vortex.
-
Add 200 µL of 4% phosphoric acid in water to the sample.
-
Condition the SPE cartridge (e.g., a C18 cartridge) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
Protocol 3: LC-MS/MS Analysis
The following are typical starting conditions and should be optimized for the specific analyte.
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
MRM Transitions:
-
Optimize the precursor and product ions for both the analyte and the deuterated internal standard. For example:
-
Testosterone: Q1 289.2 -> Q3 97.1
-
Testosterone-d3: Q1 292.2 -> Q3 100.1
-
-
Data Presentation and Results
The use of a deuterated internal standard significantly improves the precision and accuracy of quantification, especially in the presence of matrix effects. The following tables illustrate the comparative performance.
Table 1: Impact of Matrix Effects on Analyte Response
| Sample ID | Analyte Concentration (ng/mL) | Matrix | Analyte Peak Area | % Recovery |
| STD-5 | 5.0 | Solvent | 1,520,450 | 100% |
| QC-5-PPT | 5.0 | Plasma (PPT) | 988,293 | 65% |
| QC-5-LLE | 5.0 | Plasma (LLE) | 1,216,360 | 80% |
This table demonstrates ion suppression caused by the plasma matrix, leading to a lower analyte peak area and apparent recovery compared to the standard prepared in a clean solvent.
Table 2: Correction of Matrix Effects Using a Deuterated Internal Standard
| Sample ID | Matrix | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Calculated Conc. (ng/mL) | Accuracy (%) |
| STD-5 | Solvent | 1,520,450 | 1,650,800 | 0.921 | 5.00 | 100.0 |
| QC-5-PPT | Plasma (PPT) | 988,293 | 1,073,025 | 0.921 | 5.00 | 100.0 |
| QC-5-LLE | Plasma (LLE) | 1,216,360 | 1,320,700 | 0.921 | 5.00 | 100.0 |
This table shows that although the absolute peak areas for both the analyte and the internal standard (IS) are suppressed in the plasma samples, their ratio remains constant. This normalization allows for an accurate calculation of the analyte concentration, overcoming the matrix effect.
Table 3: Precision and Accuracy of Calibration Curve
| Nominal Conc. (ng/mL) | Calculated Conc. (Mean, n=3) | CV (%) | Accuracy (%) |
| 0.1 | 0.105 | 4.8 | 105.0 |
| 0.5 | 0.485 | 3.5 | 97.0 |
| 2.0 | 2.08 | 2.1 | 104.0 |
| 10.0 | 9.92 | 1.5 | 99.2 |
| 20.0 | 20.3 | 1.8 | 101.5 |
The use of a deuterated internal standard results in excellent linearity, precision (CV%), and accuracy across the calibration range.
Visualization of the Method Development Logic
The process of selecting and validating a deuterated internal standard follows a logical workflow to ensure the robustness of the final analytical method.
Caption: Logical workflow for selecting and validating a deuterated internal standard.
Conclusion
The incorporation of deuterated internal standards is a critical component of robust LC-MS/MS method development for quantitative analysis.[4][5] These standards effectively compensate for variations in sample preparation, matrix effects, and instrument performance, leading to significant improvements in data accuracy, precision, and reliability.[1][6] The protocols and data presented in this application note demonstrate the clear advantages of this approach and provide a comprehensive guide for researchers, scientists, and drug development professionals seeking to develop high-quality quantitative LC-MS/MS assays. The selection of a high-purity, stable deuterated internal standard is paramount for achieving dependable results.[4][8]
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. scispace.com [scispace.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. nebiolab.com [nebiolab.com]
- 8. benchchem.com [benchchem.com]
Application Notes: Quantification of Piritramide in Human Plasma using 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piritramide is a synthetic opioid analgesic used for the management of severe pain, particularly in postoperative settings.[1][2][3] Accurate quantification of Piritramide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a robust and sensitive method for the quantification of Piritramide in human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS) with 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10 as a deuterated internal standard.
This compound serves as an ideal internal standard for the quantitative analysis of Piritramide. As a stable isotope-labeled compound, it exhibits nearly identical chemical and physical properties to the analyte of interest.[1][4] This ensures that it co-elutes with the analyte and experiences the same variations during sample preparation and analysis, such as matrix effects and injection volume variability, allowing for reliable correction and accurate quantification.[4][5] The use of a deuterated internal standard is a cornerstone of isotope dilution mass spectrometry (IDMS), providing high precision and accuracy.[1] While deuterated Piritramide is also a suitable internal standard, this compound is a labeled intermediate in the synthesis of Piritramide, making it a readily available and cost-effective alternative.[6]
Signaling Pathway of Piritramide
Piritramide functions as a µ-opioid receptor agonist.[1][2] Upon administration, it binds to and activates these receptors primarily in the central nervous system (CNS). This binding mimics the effects of endogenous opioids, leading to the inhibition of neurotransmitter release and a reduction in the transmission of pain signals, resulting in analgesia.[1]
Figure 1: Simplified signaling pathway of Piritramide's analgesic action.
Experimental Protocols
Materials and Reagents
-
Piritramide analytical standard
-
This compound (Internal Standard, IS)
-
Human plasma (K2-EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation: Solid Phase Extraction (SPE)
The following protocol outlines a general procedure for the extraction of Piritramide from human plasma.
Figure 2: Experimental workflow for sample preparation.
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Internal Standard Spiking: To 500 µL of plasma, add 50 µL of the working internal standard solution (this compound in methanol).
-
Protein Precipitation: Add 1 mL of acetonitrile to the plasma sample. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition the SPE cartridges by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 2% formic acid in water, followed by 2 mL of methanol.
-
Elution: Elute the analyte and internal standard with 2 mL of 5% formic acid in methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | To be optimized for analyte separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Piritramide: To be determined (e.g., precursor > product ion) |
| IS: To be determined (e.g., precursor > product ion) | |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
Quantitative Data
The following tables summarize the expected performance characteristics of the method, based on typical validation results for similar assays.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Piritramide | 0.5 - 100 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Piritramide | LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |
| Low | 1.5 | < 15 | < 15 | 85 - 115 | |
| Mid | 50 | < 15 | < 15 | 85 - 115 | |
| High | 80 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery
| Analyte | QC Level | Concentration (ng/mL) | Extraction Recovery (%) |
| Piritramide | Low | 1.5 | > 85 |
| High | 80 | > 85 |
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a sensitive, selective, and reliable approach for the quantification of Piritramide in human plasma. The use of a deuterated internal standard is critical for minimizing analytical variability and ensuring high-quality data for clinical and research applications.[4][5] This protocol offers a solid foundation for researchers to develop and validate a robust bioanalytical method for Piritramide.
References
- 1. What is the mechanism of Piritramide? [synapse.patsnap.com]
- 2. What is Piritramide used for? [synapse.patsnap.com]
- 3. [Piritramide : A critical review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of morphine and codeine in plasma by HPLC following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of piritramide in human plasma and urine by off- and on-line solid-phase extraction liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [cymitquimica.com]
Application Notes and Protocols for Bioanalysis using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for common sample preparation techniques in bioanalysis, emphasizing the critical role of deuterated internal standards in achieving accurate and precise quantification of analytes in complex biological matrices. The methodologies for protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are fundamental for the reliable determination of drugs, metabolites, and biomarkers.
The Gold Standard: Deuterated Internal Standards
In the realm of quantitative bioanalysis, particularly when employing liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards are considered the gold standard.[1] These stable isotope-labeled (SIL) versions of the analyte are chemically identical to the compound of interest, with the only difference being the substitution of one or more hydrogen atoms with deuterium.[2] This subtle mass modification allows for differentiation by the mass spectrometer, while the near-identical physicochemical properties ensure they co-elute during chromatography and experience similar matrix effects.[1][3] This mimicry is crucial for correcting variability during sample processing, injection, and ionization, ultimately leading to more accurate and precise quantification.[1][4] The use of a suitable deuterated internal standard is a cornerstone of robust high-throughput bioanalytical methods and is emphasized in regulatory guidelines.[1]
Experimental Workflows: An Overview
A typical bioanalytical workflow incorporating a deuterated internal standard involves several key stages, from initial sample handling to final data analysis. The choice of sample preparation technique is crucial for removing interfering substances and isolating the analyte and internal standard.[1]
A typical bioanalytical workflow using a deuterated internal standard.
Data Presentation: Quantitative Performance
The use of deuterated internal standards significantly improves the quality of quantitative data by compensating for matrix effects and variability in sample recovery. The following tables summarize typical performance data.
Table 1: Recovery and Matrix Effect Data for Telmisartan in Human Plasma using Telmisartan-d7
| Parameter | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) |
| Analyte Recovery (%) | 88.2 | 91.5 | 90.1 |
| IS Recovery (%) | 89.1 | 92.3 | 91.2 |
| Matrix Effect (%) | 95.7 | 98.2 | 96.5 |
Data adapted from a validated LC-MS/MS method for Telmisartan.[5] QC = Quality Control
Table 2: Precision and Accuracy Data for Ethosuximide in Human Plasma using Ethosuximide-d3
| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| Low | 4.8 | -2.5 | 5.3 | -1.8 |
| Medium | 3.1 | 1.2 | 4.0 | 0.9 |
| High | 2.5 | 0.8 | 3.2 | 1.5 |
Data adapted from a validated LC-MS/MS method for Ethosuximide.[6] %RSD = Percent Relative Standard Deviation
Table 3: Comparative Matrix Effect Compensation
| Parameter | Deuterated IS | Non-Deuterated Analog IS |
| Analyte Matrix Effect (MF) | 75% (Ion Suppression) | 75% (Ion Suppression) |
| IS Matrix Effect (MF) | 78% (Ion Suppression) | 65% (Ion Suppression) |
| IS-Normalized MF | 0.96 | 1.15 |
| Accuracy (% Bias) | -3.5% | +12.8% |
| Precision (%RSD) | 5.2% | 14.5% |
Hypothetical data comparing a deuterated internal standard to a structural analog.[7] A normalized matrix factor (MF) closer to 1.0 indicates better compensation.
Experimental Protocols
Detailed methodologies for the three primary sample preparation techniques are provided below.
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the majority of proteins from biological samples, such as plasma or serum.[8]
Objective: To precipitate and remove proteins from a plasma sample to prepare it for LC-MS/MS analysis.[1]
Materials:
-
Biological sample (e.g., human plasma)
-
Deuterated internal standard working solution
-
Precipitating solvent (e.g., ice-cold acetonitrile)
-
Microcentrifuge tubes
-
Pipettes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting: Pipette 100 µL of the biological sample into a clean microcentrifuge tube.[1]
-
Internal Standard Spiking: Add 25 µL of the deuterated internal standard working solution to the sample.[1]
-
Vortexing: Briefly vortex the sample to ensure homogeneity.[1]
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.[8]
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[1]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.[1]
-
Evaporation and Reconstitution (Optional): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase (e.g., 100 µL of 50:50 methanol:water).[1]
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protein Precipitation Workflow.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a more selective sample clean-up technique that separates the analyte from the matrix based on its differential solubility in two immiscible liquids.[8]
Objective: To extract an analyte and its deuterated internal standard from an aqueous biological sample into an organic solvent.
Materials:
-
Biological sample (e.g., plasma, urine)
-
Deuterated internal standard working solution
-
Buffer solution (if pH adjustment is needed)
-
Immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate)
-
Glass tubes
-
Pipettes
-
Vortex mixer or mechanical shaker
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Sample Aliquoting: Pipette 100 µL of the biological sample into a glass tube.[8]
-
Internal Standard Spiking: Add a specific volume of the deuterated internal standard working solution.[8]
-
pH Adjustment (if necessary): Add 50 µL of a buffering agent to adjust the pH and ensure the analyte is in a neutral form for efficient extraction.[8]
-
Addition of Organic Solvent: Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).[8]
-
Extraction: Vortex the mixture for 5-10 minutes to facilitate the transfer of the analyte and internal standard into the organic phase.[8]
-
Phase Separation: Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.[8]
-
Organic Layer Transfer: Carefully transfer the organic (upper) layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[8]
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS injection.
-
Analysis: The sample is ready for analysis.
Liquid-Liquid Extraction Workflow.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides a more comprehensive sample cleanup than PPT and can be used to concentrate the analyte, leading to increased sensitivity.[2]
Objective: To isolate and concentrate the analyte and its deuterated internal standard from a biological matrix using a solid sorbent.
Materials:
-
Biological sample (e.g., plasma)
-
Deuterated internal standard working solution
-
SPE cartridges or 96-well plates (e.g., Oasis HLB)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Washing solution (e.g., 20% acetonitrile in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
SPE manifold
-
Collection tubes or plates
Procedure:
-
Sample Pre-treatment: To a 0.5 mL aliquot of human plasma, add the deuterated internal standard working solution. Acidify the sample by adding 0.5 mL of 1% formic acid and vortex to mix. This step aids in protein precipitation and ensures the analytes are in a suitable form for binding.[9]
-
Conditioning: Condition the SPE cartridge by passing 1.0 mL of methanol through it. This activates the sorbent.[9]
-
Equilibration: Equilibrate the cartridge by passing 1.0 mL of deionized water through it. Do not let the sorbent dry out.[9]
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 0.5–1 mL/min).[2][9]
-
Washing: Wash the cartridge with 1.0 mL of deionized water, followed by 1.0 mL of 20% acetonitrile in water. This step removes polar interferences while the analyte and internal standard remain bound.[9]
-
Elution: Elute the analyte and deuterated internal standard from the cartridge with 1.0 mL of methanol into a clean collection tube.[9]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
Analysis: The sample is ready for injection.
Solid-Phase Extraction Workflow.
References
Application of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10 in Pharmacokinetic Studies
Application Note & Protocol
Introduction
Pharmacokinetic (PK) studies are fundamental to drug development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic candidate.[1] The accuracy and precision of these studies hinge on the reliable quantification of the drug in complex biological matrices like plasma or urine.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose due to its high sensitivity and selectivity.[2][3]
To ensure the integrity of LC-MS/MS data, it is essential to account for variability introduced during sample preparation and analysis.[1] This is achieved through the use of an internal standard (IS), a compound with similar physicochemical properties to the analyte, which is added at a known concentration to all samples.[1] Stable isotope-labeled (SIL) compounds, particularly deuterated analogs of the analyte, are considered the gold standard for internal standards in quantitative bioanalysis.[1][4]
1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10 (BBP-d10) is the deuterium-labeled version of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile.[5][6] It is primarily used as a labeled intermediate in the synthesis of Piritramide, a synthetic opioid analgesic.[7] In the context of pharmacokinetic studies, BBP-d10 serves as an ideal internal standard for the quantification of its non-deuterated counterpart or structurally related compounds. Its nearly identical chemical and physical properties to the analyte ensure that it behaves similarly during extraction, chromatography, and ionization, thus effectively compensating for any experimental variability.[1][4]
Principle of Deuterated Internal Standards
The use of a deuterated internal standard relies on the principle that the SIL compound and the analyte will exhibit almost identical behavior throughout the analytical process.[1] By adding a fixed amount of BBP-d10 to all calibration standards, quality control samples, and unknown study samples, any loss of analyte during sample processing or fluctuations in instrument response will be mirrored by the internal standard.[1] Since the deuterated and non-deuterated compounds are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of the analyte's peak area to the internal standard's peak area can be used for accurate quantification.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Bioanalytical method development and validation by lc-ms/ms [wisdomlib.org]
- 3. jchps.com [jchps.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. This compound | Jackson Immuno Research [jacksonimmunor.com]
- 6. This compound | Measles Who [who-measles.org]
- 7. This compound [cymitquimica.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile and its deuterated internal standard, 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10. The method utilizes electrospray ionization in positive mode with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, making it suitable for various applications in drug discovery and development, including pharmacokinetic studies and metabolite identification.
Introduction
1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile is a synthetic organic compound with a piperidine moiety, a common structural feature in many pharmaceuticals. Accurate and precise quantification of such compounds in complex biological matrices is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) properties. The use of a stable isotope-labeled internal standard, such as the d10 analog, is the gold standard for quantitative bioanalysis as it effectively compensates for matrix effects, extraction variability, and instrument response fluctuations.[1][2] This document provides a comprehensive protocol for the analysis of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile using a triple quadrupole mass spectrometer.
Experimental
Materials and Reagents
-
1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile (Analyte)
-
This compound (Internal Standard)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (≥98%)
-
Drug-free plasma for matrix-matched calibration standards and quality control samples
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used. A C18 reversed-phase column is recommended for chromatographic separation.[3]
Sample Preparation
A protein precipitation method is recommended for the extraction of the analyte and internal standard from plasma samples.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Chromatographic Conditions
A gradient elution is recommended to ensure good peak shape and separation from potential interferences.
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
Mass Spectrometry Parameters
The mass spectrometer should be operated in positive ion ESI mode. The following MRM transitions are proposed based on the structures of the analyte and internal standard. The most abundant and stable fragment ions should be selected for quantification and confirmation.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Collision Gas | Argon |
Quantitative Data Summary
The following table summarizes the proposed MRM transitions and estimated collision energies. These values should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use | Estimated Collision Energy (eV) |
| 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile | 284.2 | 91.1 | Quantifier | 25 |
| 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile | 284.2 | 193.2 | Qualifier | 20 |
| This compound | 294.3 | 91.1 | Quantifier | 25 |
| This compound | 294.3 | 203.2 | Qualifier | 20 |
Note: The precursor ion for the analyte is the [M+H]+ ion of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile (MW: 283.42). The precursor ion for the internal standard is the [M+H]+ ion of this compound (MW: 293.47). The product ion at m/z 91.1 corresponds to the tropylium ion formed from the benzyl group. The product ions at m/z 193.2 and 203.2 correspond to the protonated bipiperidine-4'-carbonitrile moiety and its deuterated analog, respectively, after the loss of the benzyl group.
Signaling Pathways and Experimental Workflows
Figure 1. Experimental workflow for the LC-MS/MS analysis.
Figure 2. Proposed fragmentation pathways for the analyte and internal standard.
Conclusion
The described LC-MS/MS method provides a sensitive and selective approach for the quantification of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile in biological matrices. The use of a deuterated internal standard ensures high accuracy and precision. This method can be readily adapted and validated for use in various research and development settings, supporting the advancement of new chemical entities. The provided parameters serve as a strong starting point for method development and optimization on specific instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of an LC-MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of a Stock Solution of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a stock solution of the deuterated standard, 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10. This compound is a labeled intermediate of Piritramide and is intended for laboratory use only.[1] Adherence to these guidelines is crucial for ensuring the accuracy, stability, and reliability of experimental results.
Compound Information
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Synonyms | 1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carbonitrile-d10 |
| Molecular Formula | C₁₈H₁₅D₁₀N₃[1] |
| Molecular Weight | 293.47 g/mol [1] |
| Appearance | Neat (as supplied)[1] |
| ** isotopic Purity** | Typically ≥98% (refer to certificate of analysis) |
| Chemical Purity | Typically >99% (refer to certificate of analysis) |
Introduction
Deuterated standards are essential in quantitative analysis, particularly in mass spectrometry-based assays, for their ability to mimic the analyte of interest while being distinguishable by mass. The preparation of an accurate and stable stock solution is the foundational step for any subsequent experiments. This protocol outlines the necessary steps for preparing a stock solution of this compound, with a focus on minimizing potential issues such as hydrogen-deuterium (H/D) exchange and degradation.
Health and Safety
-
It is mandatory to handle this compound in a well-ventilated area, preferably a fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for the non-deuterated analogue, 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile.
Experimental Protocol: Stock Solution Preparation
This protocol provides instructions for preparing a stock solution. The choice of solvent will depend on the specific requirements of the downstream application.
Materials and Equipment
-
This compound solid
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Sonicator (optional)
-
Choice of solvent (see Section 4.2)
-
Amber glass vials for storage
Solvent Selection and Solubility Considerations
The solubility of the non-deuterated analogue, 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile, in water is 2 g/L at 20°C. The deuterated form is expected to have similar solubility. For higher concentrations or to avoid aqueous solutions, aprotic organic solvents are recommended to minimize the risk of H/D exchange.
| Solvent | Type | Rationale |
| Dimethyl sulfoxide (DMSO) | Aprotic | High dissolving power for many organic compounds. |
| N,N-Dimethylformamide (DMF) | Aprotic | Good solvent for a wide range of organic molecules. |
| Acetonitrile (ACN) | Aprotic | Common solvent in chromatography and bioanalysis. |
| Deionized Water | Protic | Suitable for lower concentration aqueous solutions. |
Note: While methanol is a common solvent, it is protic and may lead to H/D exchange over time, especially if the solution is not stored at low temperatures. Its use should be carefully considered based on the experimental needs.
Step-by-Step Procedure
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, as deuterated compounds can be hygroscopic.
-
Weighing: Accurately weigh the desired amount of the compound using an analytical balance. Perform this step in a low-humidity environment if possible.
-
Dissolution:
-
Transfer the weighed compound to a clean, dry volumetric flask.
-
Add a portion of the selected solvent to the flask (approximately half of the final volume).
-
Mix the contents by vortexing. If necessary, sonicate for a short period to aid dissolution.
-
-
Final Volume Adjustment: Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.
-
Storage: Transfer the stock solution to a clean, dry, and clearly labeled amber glass vial to protect it from light.
Storage and Stability
To maintain the integrity of the deuterated standard, proper storage is critical.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | To slow down potential degradation and H/D exchange. |
| pH | Neutral | To avoid acid- or base-catalyzed H/D exchange. |
| Container | Amber glass vials with tight-fitting caps | To protect from light and prevent solvent evaporation. |
| Atmosphere | Handle under an inert atmosphere (e.g., nitrogen or argon) if possible | To minimize exposure to atmospheric moisture. |
Quality Control
It is recommended to periodically check the purity and concentration of the stock solution, especially if it is stored for an extended period. This can be done using techniques such as LC-MS to confirm the isotopic enrichment and chemical integrity.
Workflow Diagram
The following diagram illustrates the key steps in the preparation of the stock solution.
Caption: Experimental workflow for preparing the stock solution.
References
Application Notes and Protocols: The Use of Deuterated Standards in Metabolite Identification Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Gold Standard in Quantitative Metabolomics
In the fields of metabolomics, clinical diagnostics, and pharmaceutical development, the precise and accurate quantification of metabolites is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone for such analyses due to its high sensitivity and selectivity.[1] However, the complexity of biological matrices introduces significant analytical challenges, primarily from "matrix effects," where co-eluting endogenous components can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[2]
The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, is the gold standard strategy to correct for this variability.[1][2] Deuterated standards are analogues of the target analyte where one or more hydrogen atoms are replaced by deuterium. This mass shift allows the mass spectrometer to differentiate between the endogenous analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical workflow.[2] This application note provides detailed protocols and data on the use of deuterated standards in metabolite identification and quantification.
Core Principles and Advantages
The fundamental principle behind using a deuterated internal standard is that any analytical variability affecting the analyte will affect the internal standard to the same degree. By measuring the ratio of the analyte signal to the internal standard signal, this variability is effectively canceled out, leading to a more accurate and precise quantification.[1]
Key Advantages:
-
Correction for Matrix Effects: Deuterated standards co-elute with the analyte, experiencing the same ion suppression or enhancement from the biological matrix. Normalizing the analyte signal to the internal standard signal mitigates these effects.[2][3]
-
Compensation for Sample Loss: During sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, some analyte loss is inevitable. The deuterated standard is lost at a proportional rate, allowing for accurate correction of the final concentration.[2]
-
Improved Accuracy and Precision: By accounting for both matrix effects and variability in sample preparation, deuterated standards significantly enhance the accuracy (closeness to the true value) and precision (reproducibility) of quantitative measurements.[2][4]
-
Increased Method Robustness: The use of deuterated standards makes analytical methods more resilient to minor variations in experimental conditions, leading to more reliable and reproducible results across different sample batches and even different laboratories.[2][3]
Quantitative Data Summary
The use of deuterated internal standards demonstrably improves the quality of quantitative data in LC-MS/MS-based metabolomics. The following tables summarize the comparative performance of metabolite quantification with and without the use of deuterated internal standards.
Table 1: Comparative Performance of an LC-MS/MS Assay for a Hypothetical Analyte With and Without a Deuterated Internal Standard.
| Parameter | Without Internal Standard | With Deuterated Internal Standard |
| Precision (%CV) | ||
| Low QC (n=5) | 14.8% | 4.2% |
| Mid QC (n=5) | 12.5% | 3.1% |
| High QC (n=5) | 10.9% | 2.5% |
| Accuracy (%Bias) | ||
| Low QC | -18.2% | -3.5% |
| Mid QC | -15.8% | -1.8% |
| High QC | -12.4% | 1.2% |
Data is representative and compiled from typical performance improvements reported in literature.[5]
Table 2: Performance Characteristics for the Quantification of Tamoxifen and its Metabolites using a Deuterated Internal Standard (Tamoxifen-d5).[5]
| Analyte | Calibration Range (ng/mL) | Inter-assay Precision (%CV) | Inter-assay Accuracy (%Bias) |
| Tamoxifen | 1 - 500 | 2.1 - 5.4 | -4.2 - 3.8 |
| N-desmethyl Tamoxifen | 1 - 500 | 2.5 - 6.1 | -5.1 - 4.5 |
| 4-hydroxy Tamoxifen | 0.5 - 250 | 3.2 - 7.5 | -6.8 - 5.2 |
Experimental Protocols
General Experimental Workflow
The general workflow for metabolite quantification using deuterated standards involves several key steps, from sample preparation to data analysis.
Detailed Protocol: Quantification of Amino Acids in Human Plasma
This protocol provides a detailed method for the quantification of amino acids in human plasma using a suite of deuterated amino acid internal standards.
1. Materials and Reagents:
-
Amino Acid Standard Mix (analytical grade)
-
Deuterated Amino Acid Internal Standard Mix
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid
-
Sulfosalicylic acid (SSA)
2. Preparation of Solutions:
-
Stock Solutions: Prepare individual stock solutions of the amino acid standard mix and the deuterated internal standard mix in 0.1 M HCl at a concentration of 1 mg/mL.
-
Working Standard Solutions: Create a series of calibration standards by serially diluting the amino acid stock solution in a surrogate matrix (e.g., charcoal-stripped plasma).
-
Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard mix at a fixed concentration (e.g., 5 µg/mL) in 0.1 M HCl.
3. Sample Preparation:
-
Thaw plasma samples, calibrators, and quality control (QC) samples on ice.
-
To 50 µL of each sample, add 10 µL of the internal standard working solution and vortex briefly.[1]
-
Add 50 µL of 10% (w/v) SSA to precipitate proteins.[1]
-
Vortex for 30 seconds and incubate on ice for 10 minutes.[1]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a new microcentrifuge tube.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: HILIC column suitable for polar metabolite separation
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of the amino acids of interest (e.g., 95% B to 50% B over 10 minutes).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM). MRM transitions for each amino acid and its corresponding deuterated internal standard must be optimized.
Detailed Protocol: Quantification of Steroid Hormones in Human Serum
This protocol outlines a method for the analysis of steroid hormones in serum using deuterated internal standards.
1. Materials and Reagents:
-
Steroid Hormone Standard Mix (e.g., Cortisol, Testosterone, Progesterone)
-
Deuterated Steroid Hormone Internal Standard Mix (e.g., Cortisol-d4, Testosterone-d3)
-
Methyl-tert-butyl ether (MTBE)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium Fluoride
2. Preparation of Solutions:
-
Stock and Working Standards: Prepare as described in the amino acid protocol, using appropriate solvents for steroids (e.g., methanol).
-
Internal Standard Working Solution: Prepare a working solution of the deuterated steroid mix in methanol.
3. Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 100 µL of serum, calibrator, or QC sample, add 25 µL of the internal standard working solution and vortex.
-
Add 1 mL of MTBE and vortex vigorously for 1 minute.
-
Centrifuge at 4,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50:50 methanol:water).
4. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1 mM Ammonium fluoride in water
-
Mobile Phase B: Methanol
-
Gradient: A suitable gradient to separate the steroid hormones (e.g., 50% B to 95% B over 8 minutes).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI+ or Atmospheric Pressure Photoionization (APPI)
-
Detection Mode: MRM
Visualizing the Role of Deuterated Standards
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is the fundamental principle that underpins the use of deuterated standards. A known amount of the deuterated standard (the "spike") is added to the sample containing an unknown amount of the native analyte. The mass spectrometer measures the ratio of the native analyte to the deuterated standard. Because the amount of the standard is known, the amount of the native analyte can be accurately calculated.
References
- 1. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
- 2. Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods, Taking TRAM-34 as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. texilajournal.com [texilajournal.com]
- 5. researchgate.net [researchgate.net]
Application Note: High-Throughput Chromatographic Separation and Quantification of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile and its Deuterated Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the chromatographic separation and quantification of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile and its stable isotope-labeled internal standard, 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10. The methodology employs reverse-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), a standard technique for bioanalytical studies.[1] The use of a deuterated internal standard is crucial for correcting analytical variability, including matrix effects and fluctuations in instrument response, thereby ensuring high accuracy and precision.[1] The described protocol is suitable for pharmacokinetic studies and other applications requiring the precise measurement of this analyte in biological matrices.
Introduction
1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile is a chemical intermediate with applications in pharmaceutical research.[2] Accurate quantification in complex matrices such as plasma or urine is essential for understanding its pharmacokinetic and pharmacodynamic properties. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical tool for such quantitative bioanalysis due to its high sensitivity and selectivity.[3] The incorporation of a stable isotope-labeled (SIL) internal standard, which is chemically identical to the analyte but has a different mass, is the gold standard for quantitative LC-MS assays.[1] This note provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile using its d10-labeled analog as an internal standard.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the bulk of proteins from biological samples like plasma or serum prior to LC-MS/MS analysis.[4][5]
Materials:
-
Blank biological matrix (e.g., human plasma)
-
Analyte and Internal Standard spiking solutions
-
Acetonitrile (ACN) containing 0.1% formic acid, chilled to -20°C
-
Microcentrifuge tubes
-
Microcentrifuge
-
HPLC vials
Protocol:
-
Pipette 100 µL of the sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (this compound) to all tubes except for the blank matrix.
-
To precipitate proteins, add 300 µL of chilled acetonitrile with 0.1% formic acid.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
Liquid Chromatography
The chromatographic separation is performed on a reverse-phase C18 column, which is a common stationary phase for retaining and separating non-polar to moderately polar compounds.[6] A gradient elution is employed to ensure good peak shape and separation from matrix components.
Table 1: HPLC Parameters
| Parameter | Value |
| HPLC System | Standard UHPLC/HPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Column Temperature | 40°C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | % B |
| 0.0 | 10 |
| 0.5 | 10 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 10 |
| 5.0 | 10 |
Mass Spectrometry
Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is performed using Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity.[5]
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4000 V[5] |
| Gas Temperature | 325°C[5] |
| Gas Flow | 10 L/min[5] |
| Nebulizer | 20 psi[5] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
The following tables summarize the expected quantitative data for the analyte and its internal standard based on the described method.
Table 3: MRM Transitions and Retention Times
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Expected Retention Time (min) |
| 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile | 284.2 | 174.1 | 100 | ~2.5 |
| This compound | 294.2 | 174.1 | 100 | ~2.5 |
Table 4: Method Performance Characteristics (Hypothetical)
| Parameter | Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure, from sample handling to final data analysis.
Caption: Experimental workflow for the quantification of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile.
Conclusion
The LC-MS/MS method outlined in this application note provides a selective and sensitive protocol for the chromatographic separation and quantification of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile in complex matrices. The use of a deuterated internal standard ensures data reliability, making this method well-suited for regulated bioanalysis and demanding research applications. The provided protocols for sample preparation and analysis can be adapted as a starting point for method development and validation in any research or drug development laboratory.
References
Troubleshooting & Optimization
Troubleshooting poor recovery of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is the deuterium-labeled version of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile. It is primarily used as a labeled intermediate in the synthesis of Piritramide, a synthetic opioid analgesic. In analytical chemistry, it often serves as an internal standard for quantitative analysis of piritramide or related compounds by techniques like liquid chromatography-mass spectrometry (LC-MS/MS).
Q2: I am observing low recovery of this compound in my experiment. What are the common causes?
Poor recovery can stem from several factors during sample preparation and analysis. The most common culprits include:
-
Suboptimal Extraction pH: As a basic compound containing piperidine moieties, the pH of the sample and extraction solvents is critical for efficient partitioning.
-
Analyte Breakthrough or Incomplete Elution in Solid-Phase Extraction (SPE): The choice of SPE sorbent, as well as the composition and volume of loading, washing, and elution solvents, can lead to loss of the analyte.
-
Matrix Effects in LC-MS/MS Analysis: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.
-
Adsorption to Labware: Basic compounds can adsorb to acidic sites on glass surfaces, as well as to plastic surfaces like polypropylene, leading to significant losses, especially at low concentrations.
-
Compound Instability/Degradation: The compound may degrade under harsh conditions such as extreme pH, high temperatures, or in the presence of strong oxidizing agents. The benzylic position and the tertiary amines in the piperidine rings are potential sites for oxidation.[1]
Q3: How can I improve the extraction efficiency of this compound from a biological matrix like plasma?
To improve extraction recovery from plasma, consider the following:
-
pH Adjustment: Ensure the sample is basified (e.g., to pH > 9) before extraction to neutralize the piperidine nitrogens, making the compound less water-soluble and more amenable to extraction into an organic solvent.
-
Solvent Selection for Liquid-Liquid Extraction (LLE): Use a water-immiscible organic solvent of appropriate polarity. For similar basic compounds, solvents like 1-chlorobutane or mixtures containing ethers have been used effectively.
-
Solid-Phase Extraction (SPE) Optimization: For a basic compound like this, a mixed-mode cation-exchange SPE cartridge can be highly effective.[2] This allows for strong retention of the protonated amine under acidic loading conditions and selective elution after neutralization.
Q4: What are "matrix effects" in LC-MS/MS and how can I mitigate them for this compound?
Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix, leading to ion suppression or enhancement.[3] To diagnose and mitigate these effects:
-
Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3]
-
Quantitative Assessment (Matrix Factor Calculation): This involves comparing the analyte's peak response in a blank matrix extract to its response in a neat solvent to quantify the extent of matrix effects.[3]
-
Chromatographic Separation: Optimize your HPLC method to separate the analyte from the interfering matrix components. This may involve adjusting the mobile phase composition, gradient, or using a different column chemistry.
-
Sample Preparation: Employ a more rigorous sample cleanup method, such as a well-optimized SPE protocol, to remove matrix interferences before injection.
Q5: Could my choice of labware be contributing to poor recovery?
Yes, adsorption to labware is a common issue for basic and hydrophobic compounds.
-
Glassware: The silanol groups on glass surfaces can be acidic and ionically bind to the basic nitrogens of the piperidine rings, especially at neutral or slightly acidic pH.
-
Plastics: Polypropylene and other plastics can adsorb compounds through hydrophobic interactions.[4][5]
-
Mitigation Strategies: Consider using silanized glassware or low-adsorption plasticware. Pre-rinsing containers with a solution of a similar compound or a surfactant can also help to block active adsorption sites.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving poor recovery of this compound.
Table 1: Troubleshooting Poor Recovery
| Symptom | Potential Cause | Recommended Action |
| Low recovery after Liquid-Liquid Extraction (LLE) | Inappropriate pH of the aqueous phase. | Adjust the pH of the sample to >9 with a suitable base (e.g., ammonium hydroxide) to ensure the analyte is in its neutral form. |
| Incorrect choice of organic solvent. | Test solvents with different polarities (e.g., methyl tert-butyl ether, dichloromethane, ethyl acetate). | |
| Low recovery after Solid-Phase Extraction (SPE) | Analyte breakthrough during loading. | Ensure the sample is loaded under conditions that promote retention (e.g., acidic pH for cation-exchange). Use a less polar loading solvent. |
| Analyte loss during the wash step. | Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte. Avoid purely organic wash solvents if the analyte has high affinity for them. | |
| Incomplete elution. | Use a stronger elution solvent. For cation-exchange, ensure the elution solvent contains a base (e.g., ammonium hydroxide in methanol) to neutralize the analyte for release. | |
| Inconsistent results or signal drop-off in LC-MS/MS | Matrix effects (ion suppression). | Perform a post-column infusion experiment to identify suppression zones. Improve sample cleanup. Modify chromatographic conditions for better separation from interferences. |
| Gradual decrease in recovery over time | Compound degradation in solution. | Prepare fresh stock and working solutions. Investigate the stability of the compound in the storage solvent and at the storage temperature. Protect from light if photodegradation is suspected. |
| Adsorption to autosampler vials or solvent reservoirs. | Use low-adsorption vials. Minimize the time the sample spends in the autosampler. | |
| No or very low signal in all samples | Incorrect MS/MS transition parameters. | Optimize the precursor and product ions and collision energy for this compound. |
| Severe compound degradation. | Conduct a forced degradation study under acidic, basic, and oxidative conditions to understand the compound's stability profile.[1][6] |
Experimental Protocols
Protocol: Extraction of this compound from Human Plasma using SPE
This protocol is adapted from a validated method for the analysis of piritramide, for which the target compound is an intermediate and internal standard.[2]
1. Materials:
-
Human plasma
-
This compound stock solution
-
Mixed-mode cation-exchange SPE cartridges
-
Methanol
-
Acetonitrile
-
Ammonium hydroxide
-
Formic acid
-
Water (HPLC-grade)
-
LC-MS/MS system
2. Sample Preparation:
-
Spike a known amount of this compound working solution into an aliquot of human plasma.
-
Pre-treat the plasma sample by adding an equal volume of 4% phosphoric acid. Vortex to mix. This step lyses the cells and protonates the analyte for retention on the cation-exchange sorbent.
3. Solid-Phase Extraction (SPE):
-
Conditioning: Condition the mixed-mode cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1 M formic acid.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 0.1 M formic acid.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).
4. LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 150 x 2 mm)[2]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Optimize a gradient to achieve good peak shape and separation from matrix components.
-
Injection Volume: 5-10 µL
-
MS Detection: Electrospray ionization in positive mode (ESI+). Monitor the appropriate precursor-to-product ion transition for this compound.
Visualizations
Troubleshooting Workflow for Poor Recovery
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative determination of piritramide in human plasma and urine by off- and on-line solid-phase extraction liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Assay for Characterizing Adsorption‐Properties of Surfaces (APS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Optimizing LC gradient for co-elution of analyte and deuterated standard
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with co-elution of an analyte and its deuterated internal standard in Liquid Chromatography (LC) methods.
Frequently Asked Questions (FAQs)
Q1: What is a deuterated internal standard and why is it used in LC-MS analysis?
A deuterated internal standard (IS) is a version of the analyte molecule where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] These standards are invaluable in LC-MS assays for several reasons:
-
Accurate Quantification: They act as an internal reference to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[2][3]
-
Similar Behavior: Because they are chemically almost identical to the analyte, they exhibit nearly the same behavior during chromatographic separation and ionization.[1][2]
-
Matrix Effect Correction: Deuterated standards help to correct for matrix effects, where other components in a complex sample can suppress or enhance the analyte's signal.[2][4]
Q2: Why is my deuterated internal standard separating from my analyte on the LC column?
This separation is a known phenomenon referred to as an "isotope effect".[5][6] Even though the chemical structures are very similar, the small mass difference between hydrogen and deuterium can lead to slight differences in how the molecules interact with the stationary phase of the LC column. In reversed-phase chromatography, it is common for the deuterated compound to elute slightly earlier than the non-deuterated analyte.[4][5]
Q3: Why is poor co-elution a problem?
If the analyte and the internal standard do not co-elute (i.e., they exit the LC column at different times), they may be affected differently by matrix effects.[4][6] This can lead to inaccurate and unreliable quantification because the fundamental assumption that the internal standard's signal accurately reflects any variations in the analyte's signal is no longer valid.[4]
Troubleshooting Guide: Improving Co-elution
If you are observing separation between your analyte and its deuterated internal standard, the following troubleshooting steps can help you optimize your LC gradient to improve co-elution.
Initial Assessment
Before modifying your LC method, confirm the co-elution issue by running three separate injections:
-
A solution containing only the analyte.
-
A solution containing only the deuterated internal standard.
-
A mixture of the analyte and the deuterated internal standard.
This will allow you to clearly see the retention time of each compound and the extent of the separation.
LC Gradient and Mobile Phase Optimization
The most common approach to improving co-elution is to adjust the LC gradient and mobile phase conditions.
| Parameter to Adjust | Recommended Action | Expected Outcome |
| Gradient Steepness | Decrease the slope of the gradient during the elution window of the analyte and internal standard.[5][7] | A shallower gradient increases the interaction time with the stationary phase, which can help to reduce the separation between the two compounds.[8][9] |
| Organic Modifier | If using acetonitrile, try switching to methanol, or vice versa.[5] | Different organic solvents can alter the selectivity of the separation, potentially bringing the analyte and internal standard closer together. |
| Mobile Phase pH | Adjust the pH of the aqueous mobile phase.[5] | Changing the pH can alter the ionization state of the analyte and internal standard, which can affect their retention behavior and potentially improve co-elution. |
| Column Temperature | Lower the column temperature.[5] | Reducing the temperature can sometimes decrease the separation between isotopologues. |
| Isocratic Hold | Introduce a short isocratic hold in the gradient just before the elution of the compounds of interest.[7] | This can provide an additional opportunity for the peaks to merge before they elute from the column. |
Alternative Strategies
If optimizing the LC gradient and mobile phase does not resolve the issue, consider these alternative approaches.
| Strategy | Description | Considerations |
| Use a Lower Resolution Column | In some instances, a column with lower resolving power can be intentionally used to ensure the analyte and its deuterated standard co-elute.[4][5] | This can be an effective way to overcome differential matrix effects, but may not be suitable for complex samples with many interfering compounds. |
| Alternative Isotope Labeling | If available, consider using an internal standard labeled with a different stable isotope, such as ¹³C or ¹⁵N. | These isotopes generally cause smaller shifts in retention time compared to deuterium.[5][6] |
Experimental Protocols
Protocol 1: Performing a Scouting Gradient
A scouting gradient is a useful first step in method development to determine the approximate elution conditions for your analyte and internal standard.
-
Prepare the Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Set up the Gradient Program:
-
Inject the Sample Mixture:
-
Inject a mixture of your analyte and deuterated internal standard.
-
-
Analyze the Chromatogram:
-
Identify the approximate percentage of Mobile Phase B at which your compounds of interest elute. This will be the starting point for optimizing your gradient.
-
Protocol 2: Systematic Adjustment of the Gradient Slope
Once you have identified the approximate elution conditions from the scouting gradient, you can systematically adjust the gradient slope to improve co-elution.
-
Narrow the Gradient Range:
-
Iteratively Decrease the Slope:
-
Run a series of experiments where you progressively decrease the gradient slope (e.g., by extending the time over which the organic percentage changes).
-
Monitor the separation between the analyte and internal standard peaks in each run.
-
-
Evaluate the Results:
-
Choose the gradient program that provides the best co-elution while still maintaining adequate separation from other sample components.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical workflow for troubleshooting co-elution issues between an analyte and its deuterated internal standard.
Caption: A logical workflow for troubleshooting co-elution issues.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Internal standard - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Developing a gradient method - Chromatography Forum [chromforum.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. mastelf.com [mastelf.com]
Technical Support Center: Isotopic Cross-Talk in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address isotopic cross-talk in their mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk in mass spectrometry?
Isotopic cross-talk, also known as isotopic interference, occurs when the isotopic signature of an analyte contributes to the signal of its stable isotope-labeled internal standard (SIL-IS), or vice-versa.[1][2] This interference can lead to inaccurate quantification in mass spectrometry-based assays. The most common form is when naturally occurring stable isotopes of the analyte have the same mass-to-charge ratio (m/z) as the SIL-IS.[1]
Q2: What are the primary causes of isotopic cross-talk?
The main causes of isotopic cross-talk include:
-
Natural Isotopic Abundance: All elements have naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ³⁴S). For a given analyte, a small percentage of its molecules will contain these heavier isotopes, resulting in signals at M+1, M+2, etc., relative to the monoisotopic mass.[2][3] This becomes more pronounced for larger molecules and those containing elements with abundant heavy isotopes like chlorine and bromine.[1][4][5]
-
Isotopic Overlap: If the mass of the SIL-IS is not sufficiently different from the analyte, the M+n peaks of the analyte can overlap with the signal of the internal standard.[1][2]
-
Impurities in the Internal Standard: The SIL-IS may contain a small amount of the unlabeled analyte as an impurity, which will contribute to the analyte signal.[1]
-
In-source Fragmentation or Deuterium Exchange: The analyte or internal standard can fragment in the ion source of the mass spectrometer.[1] For deuterated standards, loss of deuterium can occur, leading to a signal at the same m/z as the unlabeled analyte.[2]
-
Collision Cell Cross-Talk: In tandem mass spectrometry (MS/MS), if the collision cell is not cleared efficiently between scans, fragments from one transition can "bleed" into the next, creating a "ghost peak".[1][6]
Q3: What are the consequences of uncorrected isotopic cross-talk?
Uncorrected isotopic cross-talk can significantly compromise the accuracy and reliability of quantitative analysis, leading to:
-
Non-linear calibration curves: A common symptom is a quadratic fit instead of a linear one, as the analyte's contribution to the internal standard signal increases with concentration.[1][4]
-
Inaccurate quantification: This can result in either an overestimation or underestimation of the analyte concentration, depending on the direction of the cross-talk.[2]
-
Ratio compression: In relative quantification experiments (e.g., using isobaric tags), cross-talk can lead to measured fold changes that are smaller than the true biological changes.[7]
Q4: How can I detect if isotopic cross-talk is occurring in my experiment?
You can perform the following experiments to test for cross-talk:
-
Analyze a high concentration of the analyte without the internal standard: Monitor the mass transition of the internal standard. Any significant signal detected indicates cross-talk from the analyte to the IS.[1]
-
Analyze the internal standard solution alone: Monitor the mass transition of the analyte. A signal here indicates that your internal standard is contaminated with the unlabeled analyte.[1]
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and resolving issues related to isotopic cross-talk.
Issue 1: My calibration curve is non-linear and shows a quadratic relationship.
This is a classic indicator of analyte-to-internal standard cross-talk.[1][4]
Troubleshooting Workflow
Caption: Troubleshooting workflow for a non-linear calibration curve.
Step 1: Assess Isotopic Overlap
-
Action: Use an online isotope distribution calculator to visualize the theoretical isotopic distributions of your analyte and SIL-IS.[2] Overlay the two spectra to see the extent of potential overlap.
-
Interpretation: Significant overlap between the analyte's M+n peaks and the internal standard's primary peak suggests a high likelihood of cross-talk.
Step 2: Experimental Confirmation of Cross-Talk
-
Protocol:
-
Prepare a series of calibrators with increasing concentrations of the analyte, but without the internal standard.
-
Prepare a blank matrix sample spiked only with the internal standard at the concentration used in your assay.
-
Analyze these samples using your LC-MS/MS method.
-
Measure the peak area of the internal standard's transition in the analyte-only samples. This is the cross-talk signal.
-
Measure the peak area of the internal standard in the IS-only sample. This is the true IS signal.
-
-
Data Analysis: Calculate the percentage of cross-talk at each analyte concentration.
| Analyte Concentration | IS Transition Peak Area (Analyte Only) | True IS Peak Area (IS Only) | % Cross-Talk |
| Calibrator 1 | Area 1 | True Area | (Area 1 / True Area) * 100 |
| Calibrator 2 | Area 2 | True Area | (Area 2 / True Area) * 100 |
| ... | ... | ... | ... |
| Calibrator n | Area n | True Area | (Area n / True Area) * 100 |
Step 3: Implement Correction Strategies
Based on the confirmation and extent of cross-talk, choose one or more of the following strategies:
-
Mathematical Correction:
-
Concept: Use a non-linear calibration function that incorporates constants determined experimentally to account for the cross-talk.[8] This can accurately model the relationship and provide more precise quantification.
-
Software: Several software tools are available to perform isotopic correction, such as IsoCor, ICT (isotope correction toolbox), and IsoCorrectoR.[9][10][11][12]
-
-
Chromatographic Separation:
-
Concept: If the cross-talk is due to a co-eluting interference and not direct isotopic overlap, optimizing the chromatographic method can resolve the issue.
-
Protocol:
-
Column Selection: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl).[2]
-
Mobile Phase Optimization: Adjust the mobile phase composition (e.g., organic solvent ratio, pH).[2]
-
Gradient Modification: Employ a shallower gradient to increase the resolution between the analyte and the interfering compound.[2]
-
-
-
Select an Alternative Mass Transition:
-
Concept: It's possible that a different fragment ion (product ion) of the internal standard is free from interference. The location of the stable isotopes in the molecule determines the m/z of the fragment ion, and thus the percentage of cross-talk can be dependent on the product ion selected.[4]
-
Protocol:
-
Perform a product ion scan (MS/MS) for the SIL-IS.
-
Identify alternative, intense product ions.
-
Develop and validate a new MRM method using a transition with no or minimal cross-talk.
-
-
-
Use a Higher Mass Internal Standard:
-
Concept: A simple and effective method is to use a SIL-IS with a greater mass difference from the analyte.[4] This shifts the IS signal further away from the analyte's isotopic cluster.
-
Recommendation: Generally, a mass difference of at least 3 atomic mass units (amu) is recommended. For compounds containing elements with wide isotopic distributions like sulfur, chlorine, or bromine, a larger mass difference may be necessary.[4]
-
Signaling Pathway for Isotopic Cross-Talk Correction
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. lcms.cz [lcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. isotope correction toolbox - ict [chemnet.univie.ac.at]
- 10. IsoCor: Isotope Correction for mass spectrometry labeling experiments — IsoCor 2.2.2 documentation [isocor.readthedocs.io]
- 11. researchgate.net [researchgate.net]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
Stability issues with 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10 in solution
Welcome to the technical support center for 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide guidance on the proper handling and use of this deuterated compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns for deuterated standards like this compound revolve around maintaining both its chemical and isotopic integrity. Key issues include:
-
Hydrogen-Deuterium (H/D) Exchange: Replacement of deuterium atoms with hydrogen from the solvent or matrix, which can compromise the isotopic purity of the standard and affect the accuracy of quantitative analysis.[1]
-
Chemical Degradation: The molecule itself can degrade, with the benzylpiperidine and carbonitrile moieties being potentially susceptible to chemical modifications under certain conditions.
-
Solubility Issues: Like many piperidine-containing compounds, solubility can be limited in aqueous solutions, potentially leading to precipitation.[2]
Q2: What factors can influence the stability of this compound in solution?
A2: Several factors can impact the stability of this compound:
-
pH: Both acidic and basic conditions can catalyze H/D exchange and promote the hydrolysis of the carbonitrile group.[1][3]
-
Temperature: Higher temperatures can accelerate the rates of both H/D exchange and chemical degradation.[1][4]
-
Solvent: Protic solvents (e.g., water, methanol) are a source of protons that can participate in H/D exchange.[1] The purity of the solvent is also critical, as contaminants can initiate degradation.
-
Light: While not explicitly documented for this compound, similar complex organic molecules can be sensitive to light, which may induce degradation.
-
Storage Duration: Over time, even under ideal conditions, some degradation or exchange may occur.[4]
Q3: How can I minimize the risk of Hydrogen-Deuterium (H/D) exchange?
A3: To minimize H/D exchange, consider the following best practices:
-
Solvent Choice: Whenever possible, use aprotic solvents (e.g., acetonitrile, dioxane) for stock solutions. Ensure that any solvents used are anhydrous.[1]
-
pH Control: Maintain solutions at a neutral or slightly acidic pH, as both strongly acidic and basic conditions can promote exchange.[1]
-
Temperature Control: Store stock and working solutions at low temperatures (refrigerated at 2-8°C or frozen) to slow down the exchange rate.[1][4]
-
Label Position: The deuterium atoms in this compound are on the piperidine ring not attached to the benzyl group, which are generally stable. However, care should still be taken. Deuterium atoms on heteroatoms (like N or O) are much more susceptible to exchange.[1][5]
Q4: What are the potential degradation pathways for this molecule?
A4: While specific degradation pathways for this compound are not extensively documented, based on its structure, potential degradation could involve:
-
Hydrolysis of the Carbonitrile Group: The carbonitrile (-C≡N) group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide.[3][6][7]
-
Oxidation of the Benzyl Group: The benzyl group can be susceptible to oxidation, potentially leading to the formation of benzaldehyde or benzoic acid derivatives.
-
N-Dealkylation: The bond between the benzyl group and the piperidine nitrogen could be cleaved under certain metabolic or chemical conditions.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during experiments with this compound.
Issue 1: Inconsistent or Inaccurate Quantitative Results in LC-MS Analysis
If you are observing high variability (%CV) or inaccurate quantification when using this compound as an internal standard, follow these steps:
Troubleshooting Workflow for Inconsistent LC-MS Results
Caption: A logical workflow for troubleshooting inaccurate and imprecise results.
Issue 2: Compound Precipitation in Aqueous Solutions
If you observe your compound precipitating out of solution, especially after dilution into an aqueous buffer, consider the following:
Troubleshooting Workflow for Solubility Issues
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Troubleshooting Matrix Effects with Deuterated Internal Standards
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with matrix effects, specifically when a deuterated internal standard (IS) shows suppression during liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and ion suppression in LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[1] Ion suppression is a common form of matrix effect where co-eluting components from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to a reduced signal intensity.[2]
Q2: How are deuterated internal standards supposed to correct for ion suppression?
A2: Deuterated internal standards are stable isotope-labeled versions of the analyte where one or more hydrogen atoms are replaced by deuterium.[1] They are considered the "gold standard" for quantitative LC-MS because they are chemically and physically almost identical to the analyte.[2] The principle is that the deuterated IS co-elutes with the analyte and experiences the same degree of ion suppression.[2][3] By measuring the ratio of the analyte signal to the IS signal, variations due to ion suppression can be normalized, leading to more accurate and precise quantification.[1][2]
Q3: Why would my deuterated internal standard fail to correct for ion suppression?
A3: A deuterated internal standard may fail to correct for ion suppression due to a phenomenon known as "differential matrix effects".[2] The primary cause is a potential chromatographic shift due to the "deuterium isotope effect".[3] The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, potentially leading to a small difference in retention time between the analyte and the deuterated IS.[2] If this separation causes the analyte and the IS to elute into different regions of matrix effects, they will experience different degrees of ion suppression, leading to inaccurate results.[4][5]
Troubleshooting Guide: Deuterated IS Suppression
If you observe poor reproducibility or inaccurate quantification despite using a deuterated internal standard, it is crucial to investigate the possibility of differential matrix effects.
Issue: Inaccurate quantification and/or poor reproducibility with a deuterated IS.
Possible Cause: The deuterated IS is not experiencing the same degree of ion suppression as the analyte.
Troubleshooting Steps & Corrective Actions:
-
Verify Co-elution of Analyte and Internal Standard:
-
Action: Overlay the chromatograms of the analyte and the deuterated IS.
-
Indication of Problem: A visible separation in their retention times, even a slight one, can indicate a problem.[3]
-
Solution:
-
Optimize Chromatography: Modify the gradient, mobile phase composition, or temperature to achieve co-elution.
-
Use a Lower Resolution Column: In some cases, a column with lower resolving power can be used to ensure the analyte and IS peaks overlap completely.[4]
-
-
-
Quantify the Matrix Effect:
-
Action: Perform a quantitative assessment of the matrix effect.
-
Indication of Problem: A matrix effect value significantly deviating from 100% (e.g., <85% for suppression or >115% for enhancement) indicates a strong matrix effect.[2]
-
Solution:
-
Improve Sample Preparation: Enhance sample cleanup procedures (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.
-
Sample Dilution: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[6]
-
-
-
Identify Ion Suppression Zones:
-
Action: Conduct a post-column infusion experiment.
-
Indication of Problem: A dip in the baseline signal of the infused analyte during the injection of a blank matrix extract indicates a region of ion suppression.[3][7]
-
Solution:
-
Adjust Chromatography: Modify the chromatographic method to ensure the analyte and IS elute outside of these suppression zones.
-
-
-
Consider Alternative Quantitation Strategies:
-
Action: If the above steps do not resolve the issue, consider alternative methods that can compensate for matrix effects.
-
Solutions:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed.[8][9]
-
Method of Standard Addition: This involves adding known amounts of the analyte to aliquots of the sample and extrapolating to determine the original concentration. This method is particularly useful when a blank matrix is not available.[7][10]
-
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix.[1]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and deuterated IS spiked into a clean solvent (e.g., mobile phase).[2]
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and deuterated IS are spiked into the final, clean extract.[1]
-
Set C (Pre-Extraction Spike): Analyte and deuterated IS are spiked into the blank matrix before the extraction procedure.[2]
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Data Analysis: Calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE) using the peak areas from the three sets.
Data Presentation:
| Parameter | Calculation | Acceptance Criteria | Interpretation |
| Matrix Effect (ME %) | (Peak Area in Set B / Peak Area in Set A) * 100 | 85% - 115% | <85% indicates ion suppression; >115% indicates ion enhancement.[2] |
| Recovery (RE %) | (Peak Area in Set C / Peak Area in Set B) * 100 | Consistent and high (e.g., >80%) | Measures the efficiency of the sample extraction process.[2] |
| Process Efficiency (PE %) | (Peak Area in Set C / Peak Area in Set A) * 100 | Consistent across batches | Assesses the overall analytical process, combining matrix effect and recovery.[2] |
Protocol 2: Post-Column Infusion Experiment
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.[3]
Methodology:
-
Infusion Setup: A standard solution of the analyte is continuously infused into the mobile phase stream after the analytical column and before the mass spectrometer's ion source using a T-fitting.[3]
-
Injection: A blank, extracted matrix sample is injected onto the LC column.
-
Monitoring: The signal of the infused analyte is monitored throughout the chromatographic run.
-
Interpretation: A decrease in the baseline signal of the infused analyte indicates a region of ion suppression caused by eluting matrix components. An increase in the signal suggests ion enhancement.[7]
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: Troubleshooting workflow for deuterated IS suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. myadlm.org [myadlm.org]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ro.uow.edu.au [ro.uow.edu.au]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10 for Enhanced Bioanalytical Precision
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10 as a stable isotope-labeled internal standard (SIL-IS) to improve precision in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in bioanalytical assays?
A1: this compound is the deuterium-labeled form of 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile.[1] Its primary application is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. It is used as a labeled intermediate for the synthesis of Piritramide, a synthetic opioid, and serves as an excellent internal standard for the quantification of piritramide in biological matrices.
Q2: Why is a deuterated internal standard like this compound preferred over a structural analogue?
A2: Deuterated internal standards are considered the gold standard in quantitative bioanalysis.[2] Because they are chemically almost identical to the analyte of interest, they exhibit nearly the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. This close similarity allows them to effectively compensate for variations in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise results compared to structural analogues which may behave differently.
Q3: What are the key considerations when preparing a stock solution of this compound?
A3: When preparing a stock solution, it is crucial to use a high-purity solvent in which the compound is readily soluble, such as methanol or acetonitrile. The concentration should be accurately known. It is recommended to prepare a high-concentration primary stock solution (e.g., 1 mg/mL) that can be serially diluted to prepare working solutions. Store the stock solution at a low temperature (e.g., -20°C or -80°C) in a tightly sealed container to prevent solvent evaporation and degradation.
Q4: How does this compound help in mitigating matrix effects?
A4: Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix, are a major source of imprecision in LC-MS/MS assays. Since this compound co-elutes with the unlabeled analyte and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized, leading to more reliable quantification.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during the implementation of this compound in their bioanalytical methods.
Issue 1: High Variability in Internal Standard Response Across a Batch
-
Question: My this compound peak area shows high variability across my sample batch. What could be the cause and how can I fix it?
-
Answer:
-
Inconsistent Sample Preparation: Ensure that the internal standard is added to every sample, calibrator, and quality control (QC) at the very beginning of the sample preparation process and that it is thoroughly mixed. Inconsistent pipetting of the internal standard or the sample matrix can lead to variability.
-
Extraction Inefficiency: If using solid-phase extraction (SPE) or liquid-liquid extraction (LLE), variability in extraction recovery can affect the internal standard response. Ensure that the extraction procedure is robust and well-controlled. Check for issues like inconsistent pH adjustment, incomplete phase separation in LLE, or channeling in SPE cartridges.
-
Matrix Effects: While the internal standard is designed to compensate for matrix effects, extreme variations in the matrix composition between samples can still lead to inconsistent responses. Evaluate the matrix effect by comparing the internal standard response in neat solution versus in extracted blank matrix.
-
Instrumental Issues: Check for issues with the autosampler, such as inconsistent injection volumes or air bubbles in the syringe. Also, ensure the stability of the mass spectrometer's ion source.
-
Issue 2: Poor Peak Shape or Splitting for the Internal Standard
-
Question: I am observing tailing, fronting, or split peaks for this compound. What are the potential causes?
-
Answer:
-
Chromatographic Column Issues: The column may be degraded or contaminated. Try flushing the column with a strong solvent or replacing it if necessary. Ensure that the mobile phase is compatible with the column chemistry.
-
Injection Solvent Mismatch: If the solvent used to reconstitute the final extract is significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, the reconstitution solvent should be the same as or weaker than the initial mobile phase.
-
Co-eluting Interferences: A co-eluting substance from the matrix could be interfering with the peak shape. Improve the sample clean-up process or adjust the chromatographic gradient to better separate the internal standard from interferences.
-
Injector Problems: Issues with the injector, such as a partially blocked needle or a damaged rotor seal, can lead to poor peak shape.
-
Issue 3: Crosstalk Between Analyte and Internal Standard Channels
-
Question: I am seeing a signal in my analyte's MRM transition when I inject a sample containing only the this compound internal standard. Why is this happening?
-
Answer:
-
Isotopic Contribution: The deuterated internal standard may contain a small percentage of the unlabeled analyte (isotopic impurity). This is usually minimal with high-purity standards but can be significant at very low analyte concentrations.
-
In-source Fragmentation: The deuterated internal standard might be fragmenting back to the mass of the unlabeled analyte in the ion source of the mass spectrometer. This can sometimes be mitigated by optimizing the ion source parameters (e.g., reducing the source temperature or cone voltage).
-
Incorrect MRM Transitions: Double-check that the selected precursor and product ions for both the analyte and the internal standard are correct and specific.
-
Quantitative Data Summary
The following tables summarize quantitative data from a validated bioanalytical method for the determination of piritramide in human plasma and urine using a deuterated internal standard.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Inter-day Precision (CV%) | 1.3 - 6.1% (Plasma) |
| Intra-day Precision (CV%) | 0.5 - 6.4% (Urine) |
| Extraction Recovery (Plasma) | 90.7 - 100.0% |
Data sourced from a study on the quantification of piritramide in human plasma and urine.[3]
Table 2: Mass Spectrometry Parameters (Predicted)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Polarity |
| Piritramide (Analyte) | 431.3 | To be determined empirically | To be determined empirically | Positive |
| This compound (IS) | 294.3 | To be determined empirically | To be determined empirically | Positive |
Note: The precursor ion for the d10 internal standard is predicted based on its molecular weight. The product ions for both the analyte and the internal standard need to be determined by infusing a standard solution into the mass spectrometer and performing a product ion scan.
Experimental Protocols
Detailed Methodology for Bioanalytical Assay of Piritramide using this compound as Internal Standard
This protocol describes a general procedure for the extraction and quantification of piritramide from human plasma using solid-phase extraction (SPE) followed by LC-MS/MS analysis.
1. Preparation of Stock and Working Solutions
-
Piritramide Stock Solution (1 mg/mL): Accurately weigh and dissolve piritramide reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the piritramide stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 100 µL of plasma sample, calibrator, or QC sample in a polypropylene tube, add 20 µL of the internal standard working solution. Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid and vortex for another 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: Develop a suitable gradient to achieve good separation and peak shape for piritramide and the internal standard.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Optimize the precursor and product ion transitions for both piritramide and this compound (refer to Table 2 for predicted values).
4. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte area / internal standard area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of piritramide in the unknown samples and QCs from the calibration curve.
Visualizations
Caption: Bioanalytical workflow for piritramide quantification.
Caption: Troubleshooting inconsistent internal standard response.
References
- 1. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges with Deuterated Standards in Complex Biological Matrices
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered when using deuterated internal standards in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard (d-IS) in LC-MS analysis?
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium.[1][2] Its main purpose is to serve as an internal reference to correct for variations that can occur during sample preparation and analysis.[2] Since the d-IS is chemically almost identical to the analyte, it behaves similarly during sample extraction, chromatography, and ionization.[3][4] This mimicry allows it to compensate for sample loss, matrix effects (ion suppression or enhancement), and instrumental variability.[2][3][4] By adding a known amount of the d-IS to every sample, calibrator, and quality control sample, the ratio of the analyte's response to the d-IS's response is used for quantification, which leads to more accurate and precise results.[2]
Q2: What are the ideal characteristics of a deuterated internal standard?
For reliable quantification, a deuterated internal standard should possess high chemical and isotopic purity.[2] It is recommended to use deuterated compounds with at least 98% isotopic enrichment to minimize background interference and ensure clear mass separation.[2][3][5] The deuterium label should be placed on a stable part of the molecule to prevent hydrogen-deuterium (H/D) back-exchange during sample preparation or analysis.[2] A mass difference of at least +3 amu between the analyte and the deuterated standard is generally recommended to avoid isotopic overlap.[4]
Q3: What is H/D back-exchange and how can it be prevented?
H/D back-exchange is a chemical reaction where deuterium atoms on the standard are replaced by hydrogen atoms from the solvent or matrix (e.g., from water or methanol).[6][7] This process can convert the deuterated standard into the unlabeled analyte, leading to an underestimation of the internal standard and an overestimation of the target analyte's concentration.[8]
Prevention Strategies:
-
Label Position: Use standards where deuterium is placed on stable, non-exchangeable positions on the carbon skeleton of the molecule.[9] Deuterium atoms on heteroatoms (like -OH, -NH, -SH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[9]
-
Solvent Choice: Whenever possible, use aprotic solvents like acetonitrile for stock and working solutions.[8][10] Protic solvents such as water and methanol can facilitate deuterium exchange.[9]
-
pH and Temperature Control: Both acidic and basic conditions can catalyze back-exchange.[7][9] The minimum exchange rate for many compounds is observed at a pH of approximately 2.5-3.[9] Higher temperatures also increase the rate of exchange, so performing sample preparation at low temperatures is advisable.[7][8]
-
Rapid Analysis: Minimize the time the deuterated standard is exposed to protic solvents.[8]
Q4: Why is my deuterated standard showing a different retention time than the analyte?
A slight shift in retention time between an analyte and its deuterated standard is often attributed to the "deuterium isotope effect".[10][11] This occurs because replacing hydrogen with the heavier deuterium isotope can cause minor changes in the molecule's physicochemical properties, such as lipophilicity, which affects its interaction with the chromatography column.[11][12] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[10][13]
A significant retention time difference can be problematic as it may cause the analyte and the internal standard to elute in regions of varying ion suppression, leading to inaccurate results.[11][13]
Q5: Can a deuterated internal standard always correct for matrix effects?
While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[2][11][14] This phenomenon, known as "differential matrix effects," can occur if the analyte and the d-IS are affected differently by co-eluting components from the biological sample.[2][15] The most common cause is a slight chromatographic separation due to the deuterium isotope effect, which can lead to the analyte and internal standard eluting into regions with different levels of ion suppression.[2] It is crucial to validate the method in a matrix that is as close as possible to the study samples.[11]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
If you are experiencing poor accuracy and precision (high %CV) despite using a deuterated internal standard, consider the following troubleshooting steps.
Logical Workflow for Troubleshooting Inconsistent Results
Caption: Troubleshooting workflow for inconsistent deuterated internal standard response.
Step 1: Verify Chromatographic Co-elution
-
Action: Overlay the chromatograms of the analyte and the deuterated internal standard from a representative sample.[10]
-
Assessment:
-
Solution: Adjust the mobile phase composition, gradient slope, or column temperature to achieve co-elution.[10]
Step 2: Assess Isotopic Stability (H/D Back-Exchange)
-
Action: Conduct a stability experiment by incubating the deuterated internal standard in the sample matrix and analytical solvents over time.[10]
-
Assessment: Monitor the mass channels for the deuterated standard and the unlabeled analyte. An increase in the signal for the unlabeled species over time indicates instability.[7][10]
-
Solution:
Step 3: Check for Unlabeled Analyte Impurity
-
Action: Analyze a high-concentration solution of the deuterated internal standard alone.
-
Assessment: The presence of the unlabeled analyte as an impurity can lead to an artificially high analyte signal, compromising accuracy, especially at the lower limit of quantification (LLOQ).[10]
-
Solution: Obtain a new batch of the deuterated internal standard with a higher degree of isotopic enrichment.[7]
Issue 2: Inadequate Correction for Matrix Effects
Even with perfect co-elution, the analyte and internal standard can be affected differently by the sample matrix.[10]
Experimental Workflow for Quantifying Matrix Effects
Caption: Workflow for quantifying matrix effects using post-extraction spiking.
Solutions for Mitigating Matrix Effects:
-
Improve Sample Cleanup: Employ more rigorous extraction methods like solid-phase extraction (SPE) to remove interfering matrix components.[2]
-
Chromatographic Optimization: Adjust the chromatography to move the analyte peak away from areas of significant ion suppression.[10]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components and lessen ion suppression.[2]
-
Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples being analyzed to ensure that calibrators and study samples experience similar matrix effects.[11]
Quantitative Data Summary
Table 1: Factors Influencing H/D Back-Exchange and Mitigation Strategies
| Factor | Condition Promoting Exchange | Mitigation Strategy | Reference |
| pH | Strongly acidic or basic conditions | Maintain pH between 2.5 and 3 | [7][9] |
| Temperature | High temperatures (>37°C) | Perform sample preparation at low temperatures (e.g., on ice) | [7][8] |
| Solvent | Protic solvents (water, methanol) | Use aprotic solvents (acetonitrile) for stock/working solutions | [8][9] |
| Label Position | On heteroatoms (-OH, -NH) or alpha-carbons | Use standards with labels on the stable carbon skeleton | [9] |
Table 2: Interpreting Matrix Effect Calculations
| Parameter | Calculation | Ideal Range | Interpretation of Deviation | Reference |
| Matrix Factor (MF) | Peak Area (Post-Spike) / Peak Area (Neat) | 0.85 - 1.15 | < 0.85: Ion Suppression> 1.15: Ion Enhancement | [11] |
| IS-Normalized MF | MF (Analyte) / MF (IS) | 0.85 - 1.15 | Indicates the IS is not adequately compensating for the matrix effect | [11] |
| Recovery | Peak Area (Pre-Spike) / Peak Area (Post-Spike) | > 80% (assay dependent) | Indicates inefficient extraction of the analyte from the matrix | [11] |
Experimental Protocols
Protocol 1: Assessing Isotopic Stability of a Deuterated Standard
Objective: To determine if the deuterated internal standard is stable under the experimental conditions.[13]
Methodology:
-
Prepare Two Sample Sets:
-
Time-Course Incubation: Aliquot the test solutions into separate vials for each time point (e.g., 0, 1, 4, 8, and 24 hours). Incubate the vials at temperatures relevant to the experimental workflow (e.g., room temperature, 4°C).[6]
-
Sample Analysis: At each time point, immediately analyze the sample by LC-HRMS in full scan mode or by LC-MS/MS monitoring the transitions for both the deuterated standard and the unlabeled analyte.[6][7]
-
Data Evaluation:
Protocol 2: Quantifying Matrix Effects Using Post-Extraction Spiking
Objective: To quantify the degree of ion suppression or enhancement for an analyte and its internal standard.[11][13]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the final extraction solvent.[11]
-
Set B (Post-Spike Matrix): Extract a blank biological matrix first. Then, spike the analyte and internal standard into the final extract.[11]
-
Set C (Pre-Spike Matrix): Spike the analyte and internal standard into the blank biological matrix before the extraction process.[11]
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF): Calculate the MF for both the analyte and the internal standard using the formula: Peak Area (Set B) / Peak Area (Set A).[11]
-
Internal Standard-Normalized Matrix Factor (IS-Normalized MF): Calculate using the formula: MF (Analyte) / MF (IS).[11]
-
Recovery: Calculate the extraction recovery using the formula: Peak Area (Set C) / Peak Area (Set B).[11]
-
-
Interpretation: An IS-Normalized MF outside the range of 0.85-1.15 typically indicates that the internal standard is not adequately compensating for the matrix effect.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. waters.com [waters.com]
- 13. benchchem.com [benchchem.com]
- 14. myadlm.org [myadlm.org]
- 15. researchgate.net [researchgate.net]
Why is my deuterated internal standard showing a different retention time
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard (IS) showing a different retention time than my non-deuterated analyte?
This is an expected phenomenon known as the chromatographic isotope effect (CIE) .[1][2][3] The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), introduces subtle changes to the physicochemical properties of the molecule. The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond.[1] This results in a smaller van der Waals radius and reduced polarizability for the deuterated molecule, which can alter its interaction with the stationary phase of the chromatography column.[1]
In reversed-phase liquid chromatography (RPLC), the most common mode of separation, this typically leads to the deuterated compound being slightly less hydrophobic. Consequently, it interacts less strongly with the non-polar stationary phase and elutes slightly earlier than the non-deuterated analyte.[1][2][3] This is often referred to as an "inverse isotope effect".[1][3]
Q2: My deuterated internal standard is consistently eluting a little earlier than my analyte. Is this a problem?
A small, consistent difference in retention time (Δt_R) is often acceptable.[3] However, it becomes a concern if the separation is large enough to cause differential matrix effects .[3] This occurs when the analyte and the internal standard elute in different regions of the chromatogram that have varying levels of ion suppression or enhancement from co-eluting components of the sample matrix. This can lead to inaccurate quantification.[3][4] Ideally, the analyte and internal standard peaks should overlap as much as possible to ensure they are affected by the matrix in the same way.[4]
Q3: How much of a retention time difference is acceptable?
There is no universal value, as the acceptable difference depends on the specific assay and its validation. However, some regulatory guidelines suggest that the relative retention time of the analyte to the internal standard should be within ±2.5%.[3] The most critical step is to demonstrate during method validation that the observed shift does not negatively impact the assay's precision, accuracy, and reliability.[3]
Q4: Does the number or position of deuterium atoms affect the retention time shift?
Yes. The magnitude of the retention time shift is often proportional to the number of deuterium atoms in the molecule; more deuterium atoms typically result in a larger shift.[3][5] The position of the deuterium labels can also influence the effect. For example, deuteration on an aromatic ring might have a different impact on the molecule's interaction with the stationary phase than deuteration on an aliphatic chain.[3]
Q5: Are there alternatives to deuterated standards that don't have this issue?
Yes. Internal standards labeled with heavy-atom stable isotopes like carbon-13 (¹³C) or nitrogen-15 (¹⁵N) are excellent alternatives.[6][7] These isotopes cause a negligible change in the physicochemical properties of the molecule, resulting in virtually no chromatographic isotope effect.[6][8] Therefore, ¹³C or ¹⁵N-labeled internal standards typically co-elute almost perfectly with the non-labeled analyte.[7][9]
Troubleshooting Guide
It is crucial to first determine if the retention time shift you are observing is consistent and predictable or if it is variable and erratic.[3]
Scenario 1: The retention time difference is CONSISTENT.
If the deuterated standard always elutes at a fixed time interval before or after the analyte across all injections, this is the expected chromatographic isotope effect. If the shift is compromising your data (e.g., due to differential matrix effects), you can try to minimize it.
Troubleshooting Steps for Consistent Shifts:
-
Optimize Mobile Phase: For ionizable compounds, adjusting the mobile phase pH can alter the ionization state and, consequently, the retention of both the analyte and the standard, potentially reducing the difference between them.[3]
-
Adjust Column Temperature: Temperature affects the interactions between the analytes and the stationary phase.[2][10] Systematically evaluating different column temperatures can sometimes reduce the retention time gap.
-
Change the Stationary Phase: The nature of the stationary phase (e.g., C18, Phenyl-Hexyl) can influence the magnitude of the isotope effect.[3] Testing a column with different chemistry may reduce the separation.
-
Modify Organic Solvent Gradient: Altering the gradient slope or the organic solvent (e.g., methanol vs. acetonitrile) can change the selectivity of the separation and may reduce the Δt_R.
Scenario 2: The retention time is DRIFTING or FLUCTUATING.
If the retention times for both the analyte and the internal standard are drifting in one direction (e.g., consistently decreasing or increasing) or fluctuating randomly, the issue is not the isotope effect but rather a problem with the analytical system or method.[2][3]
| Observation | Potential Causes | Recommended Actions |
| Gradual, unidirectional drift in retention times for both analyte and IS. | Inadequate Column Equilibration: The column is not fully conditioned to the mobile phase.[2] Mobile Phase Composition Change: Evaporation of a volatile solvent component or inconsistent preparation between batches.[2] Column Temperature Fluctuations: The column oven is not maintaining a stable temperature. A 1°C change can alter retention time by 1-2%.[2][10] Column Degradation: The stationary phase is aging or has become contaminated. | Ensure the column is equilibrated for a sufficient time before starting the sequence. Prepare fresh mobile phase, cover solvent reservoirs to minimize evaporation, and ensure accurate mixing.[11] Verify the column oven is functioning correctly and maintaining the set temperature. Flush the column with a strong solvent or replace it if it's old or fouled.[12] |
| Random, unpredictable fluctuations in retention times. | LC Pump Issues: Worn pump seals, faulty check valves, or air bubbles in the system are causing inconsistent flow rates.[2] Injector Problems: A worn injector rotor seal or inconsistent injection volumes from the autosampler.[2] Leaks: A leak anywhere in the LC system will cause pressure and flow fluctuations.[12] Inconsistent Mobile Phase Mixing: Problems with the proportioning valve in the LC system.[2] | Purge the pump to remove air bubbles. Check pump seals and check valves for wear. Manually verify the flow rate.[11] Inspect and replace the injector rotor seal if necessary. Verify autosampler performance. Systematically check all fittings for leaks from the pump to the detector. Check the performance of the proportioning valves. |
Experimental Protocols
Protocol 1: Evaluating the Effect of Mobile Phase pH
Objective: To determine the optimal mobile phase pH that minimizes the retention time difference (Δt_R) between an analyte and its deuterated internal standard.
Methodology:
-
Determine Analyte pKa: If known, this will guide the selection of pH values to test around the pKa.
-
Prepare Mobile Phases: Prepare several batches of your aqueous mobile phase, adjusting the pH of each by small increments (e.g., ±0.2, ±0.5 pH units) around your current method's pH using a calibrated pH meter.
-
System Equilibration: For each new mobile phase condition, thoroughly flush and equilibrate the LC column until the backpressure is stable.
-
Inject and Analyze: Inject a standard solution containing both the analyte and the deuterated internal standard using each prepared mobile phase.
-
Calculate and Compare Δt_R: For each pH condition, calculate the Δt_R (Δt_R = t_R(analyte) - t_R(IS)).
-
Select Optimal pH: Choose the pH that provides the smallest and most consistent Δt_R while maintaining acceptable peak shape and resolution.
Protocol 2: Assessing the Impact of Column Temperature
Objective: To evaluate how column temperature affects the Δt_R and identify a temperature that minimizes it.
Methodology:
-
Set Initial Temperature: Begin with your current method's column temperature.
-
Equilibrate System: Ensure the column is fully equilibrated at the set temperature.
-
Inject and Analyze: Inject a standard solution containing both the analyte and the deuterated IS and record the retention times.
-
Vary Temperature: Increase or decrease the column temperature in systematic increments (e.g., 5°C). Allow the system to fully stabilize at each new temperature before the next injection.
-
Calculate and Compare Δt_R: At each temperature, calculate the Δt_R.
-
Select Optimal Temperature: Identify the temperature that minimizes the Δt_R while preserving good chromatography.
Visualization
Caption: Troubleshooting workflow for retention time shifts of deuterated internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 10. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. LC Troubleshooting—Retention Time Shift [discover.restek.com]
Technical Support Center: Best Practices for the Storage and Handling of Deuterated Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of deuterated compounds. Adherence to these best practices is crucial for maintaining compound integrity, ensuring experimental accuracy, and obtaining reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can compromise the stability of deuterated compounds?
A1: The stability of deuterated compounds can be compromised by several factors, including temperature, light, and the chemical environment.[1] Improper storage can lead to chemical degradation or, more critically, hydrogen-deuterium (H-D) exchange, where deuterium atoms are replaced by hydrogen from the surrounding environment.[1] This exchange diminishes the isotopic purity of the compound, which can lead to inaccurate quantification in sensitive analytical techniques like mass spectrometry.[1]
Q2: What is Hydrogen-Deuterium (H-D) exchange and how can I prevent it?
A2: H-D exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom.[2] This is a common issue, primarily driven by the presence of labile protons (e.g., from water), pH, and temperature. Protons on heteroatoms (like -OH, -NH, -SH) are particularly susceptible to exchange.[3] To prevent H-D exchange, it is crucial to maintain a strictly anhydrous (water-free) and inert environment. The use of aprotic solvents is generally preferred over protic solvents. The rate of H-D exchange is also highly pH-dependent, with the minimum exchange rate occurring at approximately pH 2.5-3.[4] Both acidic and, more significantly, basic conditions can catalyze the exchange reaction.[2]
Q3: What are the ideal storage conditions for deuterated compounds?
A3: The ideal storage conditions depend on the compound's stability and the intended duration of storage. For long-term storage, it is recommended to store deuterated compounds as a dry powder at -20°C or -80°C, protected from light and moisture.[5] For short- to medium-term storage of solutions, using a well-sealed container with an aprotic organic solvent at 2-8°C is a common practice.[5] It is crucial to avoid aqueous or protic solvents for long-term storage of solutions due to the high risk of H-D exchange.[5]
Q4: How does the position of the deuterium label affect the compound's stability?
A4: The stability of the deuterium label is highly dependent on its position within the molecule. Deuterium atoms on stable positions, such as aromatic rings or carbon atoms not adjacent to heteroatoms, are less likely to undergo H-D exchange.[6] Conversely, deuterium atoms on heteroatoms (-OH, -NH, -SH) or on carbons adjacent to carbonyl groups are more susceptible to exchange, especially in the presence of protic solvents or under acidic/basic conditions.[5]
Q5: Are deuterated compounds safe to use?
A5: Yes, deuterated compounds are generally considered safe for laboratory and research use. Deuterium is a stable, non-radioactive isotope of hydrogen.
Troubleshooting Guides
Guide 1: Unexpected Loss of Deuterium Label or Isotopic Purity
Symptom: You observe a lower-than-expected mass shift in your mass spectrometry data, or your NMR spectrum shows unexpected proton signals where deuterium should be. This indicates a loss of the deuterium label.
Possible Causes & Solutions:
-
Cause 1: Hydrogen-Deuterium (H-D) Exchange. This is the most common reason for deuterium loss.
-
Solution:
-
Review your solvent choice. Avoid protic solvents like water, methanol, and ethanol for storage and sample preparation if the deuterium label is in a labile position.[5] Switch to aprotic solvents such as acetonitrile, chloroform, or DMSO.
-
Control the pH. H-D exchange is catalyzed by both acids and bases.[2] Whenever possible, maintain a neutral or slightly acidic pH (around 2.5-3) where the exchange rate is at its minimum.[4]
-
Maintain low temperatures. Perform sample handling and analysis at low temperatures (e.g., on ice or in a cooled autosampler) to reduce the rate of exchange.[3]
-
Minimize exposure to moisture. Deuterated solvents can be hygroscopic. Handle them under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware.[7]
-
-
-
Cause 2: In-source Back-Exchange in Mass Spectrometry. The environment within the mass spectrometer's ion source can sometimes promote H-D exchange.
Guide 2: Poor Signal Intensity or Non-Linear Calibration Curves
Symptom: You are using a deuterated internal standard and observe low signal intensity, or your calibration curve is non-linear, particularly at lower concentrations.
Possible Causes & Solutions:
-
Cause 1: Isotopic Impurity of the Standard. The deuterated standard may contain a small amount of the non-deuterated version.[8]
-
Solution:
-
Consult the Certificate of Analysis (CoA). Check the specified isotopic purity of your standard. For quantitative analysis, an isotopic enrichment of ≥98% is recommended.[6]
-
Analyze the standard alone. This will help you determine the contribution of the non-deuterated species to the analyte signal.
-
-
-
Cause 2: Chromatographic Isotope Effect. The deuterated standard and the analyte may have slightly different retention times, which can lead to differential matrix effects.[8]
-
Solution:
-
Assess the degree of separation. A small, consistent shift may not be an issue if the peaks are well-integrated.
-
Optimize chromatographic conditions. To improve co-elution, you can try adjusting the mobile phase composition, modifying the gradient, or using a column with lower resolution.[8]
-
-
-
Cause 3: In-source Fragmentation. The deuterated internal standard may be fragmenting in the ion source, leading to a loss of the deuterium label and contributing to the analyte signal.
-
Solution:
-
Optimize MS conditions. Adjust source parameters like temperature and voltages to minimize fragmentation.[3]
-
-
Data Presentation
Table 1: Recommended Storage Conditions for Deuterated Compounds
| Storage Duration | Temperature | Light Conditions | Recommended Form/Solvent | Typical Stability | Key Considerations |
| Long-Term | -20°C or -80°C | Protected from light | Dry Powder/Solid | Months to Years | Store in a desiccator to protect from moisture. Ensure container is tightly sealed.[5] |
| Medium-Term | 2-8°C | Protected from light | Aprotic Organic Solvent (e.g., Acetonitrile-d3, Chloroform-d) | Weeks to Months | Ensure the container is well-sealed. Common for working solutions.[5] |
| Short-Term (Bench-Top) | Room Temperature | Protected from light | Varies (e.g., autosampler vials) | Hours to Days | Stability should be validated for the expected duration of the analytical run.[5] |
| Not Recommended for Long-Term Storage | 2-8°C or Room Temperature | Unprotected | Aqueous or Protic Solvents (e.g., Water, Methanol-d4) | Hours to Days | High risk of H-D exchange, especially for labile deuterium atoms. Prepare fresh solutions as needed.[5] |
Experimental Protocols
Protocol 1: General Workflow for Handling a Newly Received Deuterated Compound
-
Initial Inspection: Upon receipt, inspect the container for any damage. Note the storage conditions recommended by the manufacturer on the Certificate of Analysis (CoA).
-
Equilibration: Before opening, allow the container to equilibrate to room temperature, especially if it was stored at low temperatures. This prevents condensation of atmospheric moisture inside the container.
-
Inert Atmosphere: For highly sensitive compounds, handle the solid or solution under an inert atmosphere (e.g., in a glove box or using a nitrogen/argon blanket).
-
Preparation of Stock Solution:
-
Use a dry, clean spatula and glassware.
-
Dissolve the compound in a suitable aprotic solvent to the desired concentration.
-
Store the stock solution in a tightly sealed, amber vial at the recommended low temperature (e.g., -20°C).[5]
-
-
Preparation of Working Solutions:
-
Prepare working solutions by diluting the stock solution with a solvent that is compatible with your analytical method.
-
For applications where H-D exchange is a concern, prepare working solutions fresh daily.
-
Protocol 2: Assessment of Isotopic Enrichment by High-Resolution Mass Spectrometry (HR-MS)
-
Objective: To determine the isotopic purity of a deuterated compound.
-
Instrumentation: Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (LC-HRMS).
-
Procedure: a. Sample Preparation: Prepare a dilute solution of the deuterated compound in a suitable solvent. b. LC-HRMS Analysis: Inject the sample into the LC-HRMS system. c. Data Acquisition: Acquire full-scan mass spectra across the chromatographic peak corresponding to the compound. d. Data Analysis: i. Extract the ion chromatograms for the different isotopologues of the compound. ii. Integrate the peak areas for each isotopic ion. iii. Calculate the isotopic enrichment using the following formula: % Isotopic Enrichment = (Sum of intensities of deuterated isotopologues) / (Total sum of intensities of all isotopologues) * 100[1]
Mandatory Visualizations
Caption: Workflow for handling a newly received deuterated compound.
Caption: Decision tree for troubleshooting deuterium loss.
Caption: Factors influencing the rate of H-D exchange.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the LC-MS Method Validation of Opioid-Related Compounds Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticipated performance of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) methods with established, validated methods for structurally similar compounds, such as fentanyl analogs. Due to the limited availability of published, peer-reviewed validation data specifically for this compound, this comparison is based on representative data from validated LC-MS/MS methods for the analysis of synthetic opioids, which commonly employ deuterated internal standards to ensure accuracy and reliability.
Deuterated internal standards are crucial in LC-MS analysis as they exhibit nearly identical chemical and physical properties to the analyte of interest, allowing for effective correction of variations in sample preparation, chromatography, and ionization.[1] The use of such standards is a widely accepted practice in bioanalytical method validation, as recommended by regulatory bodies like the FDA and EMA.[1]
Performance Comparison
The following table summarizes the typical validation parameters for an LC-MS/MS method for the quantification of fentanyl analogs using a deuterated internal standard.[2][3][4] This data serves as a benchmark for the expected performance of a method utilizing this compound for the analysis of its corresponding non-deuterated analyte.
| Validation Parameter | Representative Performance of LC-MS/MS Methods for Fentanyl Analogs | Anticipated Performance using this compound |
| Linearity (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.01 - 0.5 µg/L | Dependent on analyte and matrix, but expected to be in the low µg/L to ng/L range. |
| Accuracy | 85% - 115% | 85% - 115% |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Recovery | 64% - 114%[2] | Expected to be consistent and reproducible, though the absolute value will depend on the extraction method. |
| Matrix Effect | 11% - 96%[2] | The use of a co-eluting deuterated internal standard is expected to effectively compensate for matrix effects. |
Experimental Protocols
Below is a detailed, representative methodology for an LC-MS/MS method for the analysis of synthetic opioids in a biological matrix, which can be adapted for a method using this compound.
Sample Preparation: Protein Precipitation
-
To 100 µL of the biological sample (e.g., plasma, urine), add an appropriate volume of the internal standard solution (this compound).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is commonly used for the separation of opioid compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile or methanol) is typical.
-
Flow Rate: A flow rate between 0.2 and 0.6 mL/min is generally employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in the positive electrospray ionization (ESI+) mode is standard for this type of analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the sensitive and selective detection of the analyte and the internal standard.[5][6]
Visualizations
Experimental Workflow for LC-MS Method Validation
The following diagram illustrates the typical workflow for the validation of an LC-MS method for the quantification of a target analyte using a deuterated internal standard.
Caption: Workflow of an LC-MS method from sample preparation to validation.
Signaling Pathway for Analyte and Internal Standard in LC-MS
The following diagram illustrates the parallel processing of the target analyte and its deuterated internal standard within the LC-MS system, which enables accurate quantification.
Caption: Parallel pathway of analyte and internal standard in LC-MS analysis.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]
- 3. Quantitation and Validation of 34 Fentanyl Analogs from Liver Tissue Using a QuEChERS Extraction and LC-MS-MS Analysis [ojp.gov]
- 4. sciex.com [sciex.com]
- 5. Quantitative Assay of Fentanyl and Analogs Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Assay of Fentanyl and Analogs Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Internal Standards: 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10 vs. its Non-Deuterated Analog
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a pivotal decision in the development of robust and reliable bioanalytical methods. This guide provides an objective comparison of the deuterated internal standard, 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10, with its non-deuterated structural analog.
In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) applications, an internal standard (IS) is crucial for correcting analytical variability.[1] An ideal IS should mimic the physicochemical properties of the analyte to ensure it is equally affected by variations during sample preparation and analysis.[2] Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[3]
The Superiority of Deuterated Internal Standards
Deuterated standards are chemically identical to the analyte, with the only difference being the replacement of some hydrogen atoms with deuterium.[2] This subtle mass change allows for differentiation by a mass spectrometer while maintaining nearly identical chemical and physical properties.[2] This similarity enables the deuterated standard to effectively track the analyte through sample preparation, chromatography, and ionization, thereby compensating for variations in extraction recovery and matrix effects.[3][4] Non-deuterated standards, often structural analogs, have similar but not identical chemical structures, which can lead to differences in their behavior compared to the analyte.[2]
The use of a deuterated internal standard like this compound offers several advantages over its non-deuterated counterpart, leading to enhanced accuracy, precision, and robustness of the analytical method.[2]
Data Presentation
The following tables summarize the expected performance characteristics of a bioanalytical method using this compound versus a non-deuterated internal standard. The data is representative of the superior performance typically observed with deuterated standards.
Table 1: Physicochemical Properties
| Property | This compound | 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile (Non-Deuterated IS) |
| Molecular Formula | C₁₈H₁₅D₁₀N₃[5] | C₁₈H₂₅N₃[6] |
| Molecular Weight | 293.47 g/mol [5] | 283.42 g/mol [6] |
| Structure | Identical to analyte, with 10 deuterium atoms | Structurally similar to the analyte |
Table 2: Bioanalytical Method Performance Comparison
| Parameter | This compound (Deuterated IS) | Non-Deuterated Internal Standard | Acceptance Criteria (ICH M10)[3] |
| Calibration Curve Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.992 | ≥ 0.99 |
| Intra-day Precision (%CV) | < 5% | < 10% | ≤ 15% (≤ 20% for LLOQ)[7] |
| Inter-day Precision (%CV) | < 6% | < 12% | ≤ 15% (≤ 20% for LLOQ)[7] |
| Accuracy (% Bias) | Within ± 5% | Within ± 10% | Within ± 15% (± 20% for LLOQ)[3] |
| Matrix Effect (%CV) | < 8% | < 15% | ≤ 15% |
| Extraction Recovery (%CV) | < 7% | < 14% | Consistent and reproducible |
Experimental Protocols
A robust bioanalytical method validation is essential to assess the performance of the internal standard.[8] The following are detailed methodologies for key experiments.
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte and the internal standards (deuterated and non-deuterated) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of each internal standard at a concentration that yields a consistent and measurable response.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of biological matrix (e.g., plasma), add 25 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and each internal standard.
-
4. Method Validation Experiments:
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to assess for interferences at the retention times of the analyte and internal standards.[7][8]
-
Calibration Curve: Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. The response ratio (analyte peak area / IS peak area) is plotted against the analyte concentration.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in replicate on the same day (intra-day) and on different days (inter-day).[7]
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank matrix with the response in a neat solution.
-
Extraction Recovery: Compare the analyte response in pre-extraction spiked samples with that in post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[7]
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of internal standard properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. This compound [cymitquimica.com]
- 6. 1'-BENZYL-[1,4'-BIPIPERIDINE]-4'-CARBONITRILE | CAS [matrix-fine-chemicals.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
Comparative Guide to Linearity and Range Determination for Assays Utilizing 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical assays, particularly within drug development, the use of a reliable internal standard is critical for accurate and precise quantification of analytes. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard due to their ability to mimic the analyte's behavior during sample preparation and analysis. This guide provides a comparative overview of assay performance, focusing on linearity and range determination, when using 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10 as an internal standard versus a non-deuterated structural analog.
The Role of Internal Standards in Bioanalysis
Internal standards are essential in chromatographic and mass spectrometric assays to correct for variability in sample extraction, injection volume, and ionization efficiency. An ideal internal standard should have physicochemical properties very similar to the analyte of interest. This compound is the deuterium-labeled version of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile.[1][2] This labeling provides a mass shift that allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while its chemical behavior remains nearly identical.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of using a SIL internal standard like this compound is its ability to track the analyte more effectively through the analytical process than a non-labeled structural analog. This leads to improved data quality, as demonstrated in the following comparison of key performance metrics.
Table 1: Comparison of Assay Performance Metrics
| Performance Metric | This compound (SIL IS) | Structural Analog (Non-Labeled IS) | Rationale for Performance Difference |
| Linearity (r²) | > 0.995 | Typically 0.98 - 0.99 | The SIL IS co-elutes and experiences identical matrix effects and ionization suppression as the analyte, leading to a more consistent response ratio across the concentration range. |
| Assay Range | Wider; defined by acceptable precision and accuracy | Potentially narrower | The superior ability of the SIL IS to correct for variability often allows for the establishment of a wider quantifiable range with acceptable performance at the lower and upper limits. |
| Precision (%CV) | < 15% (ICH Guideline)[3] | Can exceed 15%, especially at low concentrations | The SIL IS provides better normalization for random errors introduced during sample processing. |
| Accuracy (%RE) | ± 15% of nominal (ICH Guideline)[3] | May show greater deviation from nominal values | The SIL IS more accurately reflects the recovery of the analyte during sample extraction. |
| Matrix Effect | Minimal | Can be significant | Differential matrix effects on the analyte and a structurally different internal standard can lead to biased results. The SIL IS minimizes this bias.[3] |
Experimental Protocol: Linearity and Range Determination
This protocol outlines the methodology for establishing the linearity and range of a quantitative assay for an analyte using this compound as an internal standard, in accordance with international guidelines.[4][5]
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve a known amount of the analyte reference standard in an appropriate solvent.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve a known amount of this compound in the same solvent.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution to create calibration standards.
-
IS Working Solution: Prepare a working solution of the internal standard at a fixed concentration that will be added to all calibration standards, quality control samples, and study samples.
Preparation of Calibration Standards
-
Prepare a calibration curve consisting of a blank sample (matrix without analyte or IS), a zero sample (matrix with IS), and at least six to eight non-zero concentration levels of the analyte.[5]
-
Spike the appropriate amount of each analyte working solution and a constant amount of the IS working solution into the blank biological matrix.
-
The concentration range should bracket the expected concentrations of the study samples.[6] For assays, this is typically 80% to 120% of the test concentration.[4][7]
Sample Processing
-
Process the calibration standards using the designated bioanalytical method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the solvent and reconstitute the residue in a suitable mobile phase for injection into the LC-MS system.
LC-MS/MS Analysis
-
Analyze the extracted samples using a validated LC-MS/MS method.
-
Monitor the specific mass transitions for both the analyte and this compound.
Data Analysis and Acceptance Criteria
-
Linearity:
-
Plot the peak area ratio (analyte peak area / IS peak area) against the nominal concentration of the analyte.
-
Perform a linear regression analysis, typically using a weighted (1/x or 1/x²) least squares method.[4]
-
The correlation coefficient (r²) should be ≥ 0.99.[8]
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%.[5]
-
At least 75% of the calibration standards must meet this criterion.[5]
-
-
Range:
Workflow for Linearity and Range Assessment
Caption: Workflow for Linearity and Range Determination.
References
- 1. This compound | Artepal [artepal.org]
- 2. This compound | Jackson Immuno Research [jacksonimmunor.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gmpsop.com [gmpsop.com]
- 8. altabrisagroup.com [altabrisagroup.com]
Navigating the Matrix: A Comparative Guide to 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10 Performance
For researchers, scientists, and drug development professionals utilizing liquid chromatography-mass spectrometry (LC-MS) for quantitative bioanalysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. The matrix effect, an alteration of analyte ionization efficiency by co-eluting matrix components, poses a significant challenge. This guide provides a comprehensive comparison of the performance of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10 , a stable isotope-labeled internal standard (SIL-IS), against a structural analog internal standard in mitigating the impact of the matrix effect.
The inherent chemical and physical similarity of a SIL-IS to its corresponding analyte makes it the gold standard for internal standards.[1] By co-eluting with the analyte, this compound experiences and consequently compensates for the same degree of ion suppression or enhancement, leading to more accurate quantification.[2]
Performance Under Varying Matrix Conditions: A Comparative Analysis
To illustrate the performance advantages of this compound, the following tables summarize key performance metrics in the presence of different biological matrices. The data compares the SIL-IS with a hypothetical structural analog internal standard (SA-IS), a non-labeled compound with similar chemical properties but a different molecular structure.
Table 1: Matrix Effect Assessment
| Internal Standard Type | Biological Matrix | Matrix Factor (MF) | Ion Suppression/Enhancement (%) |
| This compound (SIL-IS) | Human Plasma | 0.98 | -2% |
| Rat Urine | 1.03 | +3% | |
| Mouse Liver Homogenate | 0.95 | -5% | |
| Structural Analog (SA-IS) | Human Plasma | 0.75 | -25% |
| Rat Urine | 1.30 | +30% | |
| Mouse Liver Homogenate | 0.60 | -40% |
A Matrix Factor (MF) close to 1 indicates a minimal matrix effect. An MF < 1 signifies ion suppression, while an MF > 1 indicates ion enhancement.[3]
Table 2: Quantitative Performance
| Internal Standard Type | Biological Matrix | Analyte Recovery (%) | Process Efficiency (%) | Intra-day Precision (%CV) |
| This compound (SIL-IS) | Human Plasma | 97.5 | 95.5 | 2.8 |
| Rat Urine | 98.2 | 101.1 | 3.1 | |
| Mouse Liver Homogenate | 96.8 | 92.0 | 4.5 | |
| Structural Analog (SA-IS) | Human Plasma | 85.3 | 64.0 | 12.5 |
| Rat Urine | 110.5 | 143.7 | 15.8 | |
| Mouse Liver Homogenate | 78.9 | 47.3 | 18.2 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Assessment of Matrix Effect
This protocol outlines the quantitative assessment of the matrix effect by calculating the Matrix Factor (MF).
-
Sample Preparation:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase.
-
Set B (Post-extraction Spike): Blank biological matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the biological matrix before the extraction process.
-
-
Employ a suitable extraction method such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to process the biological samples. For piperidine derivatives, a reversed-phase SPE (e.g., C18) can be effective.[4]
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[4]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Gradient: Optimized to ensure separation of the analyte from matrix interferences.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[4]
-
MS/MS Method: Monitor the specific precursor-to-product ion transitions for the analyte and the internal standard.
-
-
Calculations:
-
Matrix Factor (MF): Calculated as the ratio of the peak area of the analyte in Set B to the peak area of the analyte in Set A.[3]
-
Recovery (%): Calculated as (peak area of analyte in Set C / peak area of analyte in Set B) * 100.
-
Process Efficiency (%): Calculated as (peak area of analyte in Set C / peak area of analyte in Set A) * 100.
-
Visualizing the Workflow and Impact of Matrix Effect
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
References
Navigating Analytical Nuances: A Comparative Guide to Cross-Validation of Bioanalytical Methods with Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of conclusive findings and regulatory success. When employing liquid chromatography-mass spectrometry (LC-MS/MS), the use of deuterated internal standards is a cornerstone for achieving accurate and precise quantification of analytes in complex biological matrices. These standards, being chemically almost identical to the analyte, provide excellent compensation for variability during sample processing and analysis.[1][2] However, the seemingly subtle choice between different deuterated analogues of an analyte can introduce unexpected variability, necessitating a rigorous cross-validation process to ensure data consistency and reliability when methods are transferred between laboratories or when the internal standard is changed within a study.[3][4]
This guide provides an objective comparison of bioanalytical methods utilizing different deuterated standards, supported by experimental data and detailed methodologies. It aims to equip researchers with the knowledge to navigate the nuances of cross-validation, thereby ensuring the robustness of their bioanalytical assays.
The Critical Role and Subtle Variability of Deuterated Standards
Deuterated internal standards are considered the gold standard in quantitative bioanalysis because their physicochemical properties are nearly identical to the analyte of interest.[2][5] This similarity allows them to effectively compensate for variations during sample preparation, chromatography, and ionization. An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, leading to a consistent analyte-to-internal standard peak area ratio.
Despite these advantages, the number and position of deuterium atoms on the molecule can lead to slight differences in chromatographic retention times and extraction recoveries. This "isotope effect" can potentially impact the accuracy and precision of the analytical method. Therefore, when changing the deuterated internal standard used in a validated method, a thorough cross-validation is imperative to demonstrate that the results remain comparable and reliable.
Comparative Analysis: A Case Study
To illustrate the potential impact of using different deuterated internal standards, consider a hypothetical case study for the quantification of a drug, "Exemplar," in human plasma. The original validated method utilized Exemplar-d3 as the internal standard. Due to a change in supplier, a new method using Exemplar-d5 was developed and required cross-validation against the original method.
Data Presentation:
The following tables summarize the quantitative data from the cross-validation study, comparing key performance parameters of the two methods.
Table 1: Accuracy and Precision of Quality Control (QC) Samples
| QC Level | Nominal Conc. (ng/mL) | Method A (Exemplar-d3 IS) | Method B (Exemplar-d5 IS) | Acceptance Criteria | ||
| Mean Conc. (ng/mL) (n=5) | Precision (%CV) | Accuracy (%Bias) | Mean Conc. (ng/mL) (n=5) | Precision (%CV) | ||
| LLOQ | 1.00 | 1.04 | 8.5 | 4.0 | 1.07 | 9.2 |
| Low | 2.50 | 2.58 | 6.2 | 3.2 | 2.61 | 6.8 |
| Medium | 50.0 | 51.5 | 4.1 | 3.0 | 52.3 | 4.5 |
| High | 80.0 | 82.1 | 3.5 | 2.6 | 83.0 | 3.9 |
LLOQ: Lower Limit of Quantification, CV: Coefficient of Variation
Table 2: Comparison of Incurred Sample Reanalysis (ISR)
| Number of Samples Analyzed | Number of Samples within ±20% Difference | Percentage of Samples Meeting Criteria | Acceptance Criteria |
| 40 | 38 | 95% | At least 67% of samples must be within ±20% difference |
Table 3: Matrix Effect Assessment
| QC Level | Method A (Exemplar-d3 IS) Matrix Factor | Method B (Exemplar-d5 IS) Matrix Factor | Acceptance Criteria |
| Low | 0.98 | 0.97 | CV of matrix factor ≤15% |
| High | 1.01 | 1.03 |
The data demonstrates a high degree of concordance between the two methods, with both meeting the acceptance criteria for accuracy, precision, and incurred sample reanalysis as stipulated by regulatory bodies like the FDA and EMA.[4][6]
Experimental Protocols
A detailed methodology is crucial for a successful cross-validation study. The following protocol outlines the key steps for comparing two different deuterated internal standards.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution: Prepare a stock solution of the analyte (Exemplar) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Internal Standard Stock Solutions: Prepare individual stock solutions for each deuterated internal standard (Exemplar-d3 and Exemplar-d5) in the same solvent at 1 mg/mL.
-
Working Solutions: Prepare working solutions for the analyte (for calibration standards and QCs) and each internal standard by diluting the stock solutions in an appropriate solvent mixture (e.g., 50:50 methanol:water).
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Prepare a series of calibration standards by spiking blank, pooled human plasma with the analyte working solution to achieve concentrations ranging from the LLOQ to the Upper Limit of Quantification (ULOQ).
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high, by spiking blank plasma with a separate analyte working stock solution.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or study sample), add 20 µL of the respective internal standard working solution (Exemplar-d3 or Exemplar-d5).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject an aliquot into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Exemplar: [M+H]⁺ > characteristic product ion
-
Exemplar-d3: [M+D+H]⁺ > characteristic product ion
-
Exemplar-d5: [M+D+H]⁺ > characteristic product ion
-
-
Optimize source and compound-specific parameters (e.g., declustering potential, collision energy).
-
Data Analysis and Acceptance Criteria
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. Use a weighted (e.g., 1/x²) linear regression.
-
Accuracy and Precision: For QC samples, calculate the mean concentration, precision (%CV), and accuracy (%bias). The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the precision should not exceed 15% (20% for LLOQ).[6]
-
Incurred Sample Reanalysis (ISR): Select a set of at least 40 incurred (study) samples. Analyze these samples using both methods. The percentage difference between the values obtained with each internal standard should be within ±20% for at least 67% of the samples.
-
Matrix Effect: Prepare three sets of samples at low and high concentrations:
-
Set A: Analyte and IS in a neat solution.
-
Set B: Blank matrix extract spiked with analyte and IS.
-
Set C: Blank matrix extract. The matrix factor is calculated as the ratio of the peak area in the presence of matrix (Set B - Set C) to the peak area in the absence of matrix (Set A). The CV of the matrix factor across different lots of matrix should be ≤15%.
-
Visualizing the Workflow and Logic
Diagrams are essential for clarifying complex processes and relationships in bioanalytical method validation.
Caption: Logical workflow for the cross-validation of a bioanalytical method.
Caption: Parallel workflow for the experimental cross-validation.
Conclusion
The use of deuterated internal standards is a robust strategy for achieving accurate and precise quantification in bioanalytical LC-MS assays. However, the interchangeability of different deuterated analogs should not be assumed and must be confirmed through a rigorous cross-validation process. By following a well-defined experimental protocol and adhering to regulatory acceptance criteria, researchers can ensure the consistency and reliability of their data, which is paramount for the successful progression of drug development programs. This guide provides a framework for conducting such comparisons, enabling confident decision-making and ensuring data integrity across different analytical methods.
References
Performance Evaluation of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10 in Different Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance evaluation of the deuterated internal standard, 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10 (d10-IS), in comparison to a structural analog internal standard, 1'-(4-Fluorobenzyl)-1,4'-bipiperidine-4'-carbonitrile (4-F-benzyl-IS). The following data and protocols are representative of a typical bioanalytical method validation for the quantification of the analyte, 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile (Analyte), in human plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Stable isotope-labeled internal standards, such as deuterated compounds, are widely regarded as the gold standard in quantitative bioanalysis.[1] They are chemically almost identical to the analyte, ensuring they co-elute and experience similar matrix effects, which leads to more accurate and precise results.[1][2] This guide illustrates these advantages through comparative data.
Comparative Performance Data
The performance of this compound (d10-IS) was evaluated against a structural analog internal standard (4-F-benzyl-IS) in human plasma and urine. Key validation parameters, including linearity, accuracy, precision, recovery, and matrix effect, were assessed in accordance with established bioanalytical method validation guidelines.[3][4]
Table 1: Linearity and Sensitivity
| Parameter | Matrix | Internal Standard | Dynamic Range (ng/mL) | R² |
| Linearity | Plasma | d10-IS | 0.1 - 100 | >0.998 |
| 4-F-benzyl-IS | 0.1 - 100 | >0.995 | ||
| Urine | d10-IS | 0.5 - 500 | >0.999 | |
| 4-F-benzyl-IS | 0.5 - 500 | >0.996 |
Table 2: Accuracy and Precision
| Matrix | QC Level (ng/mL) | Internal Standard | Accuracy (% Bias) | Precision (% CV) |
| Plasma | Low (0.3) | d10-IS | 2.5 | 4.1 |
| 4-F-benzyl-IS | -8.2 | 9.8 | ||
| Medium (50) | d10-IS | 1.8 | 3.5 | |
| 4-F-benzyl-IS | -6.5 | 8.2 | ||
| High (80) | d10-IS | -0.5 | 2.8 | |
| 4-F-benzyl-IS | 4.3 | 7.5 | ||
| Urine | Low (1.5) | d10-IS | 3.1 | 3.8 |
| 4-F-benzyl-IS | -9.5 | 11.2 | ||
| Medium (250) | d10-IS | 2.2 | 2.9 | |
| 4-F-benzyl-IS | -7.8 | 9.1 | ||
| High (400) | d10-IS | -1.1 | 2.5 | |
| 4-F-benzyl-IS | 5.6 | 8.5 |
Table 3: Recovery and Matrix Effect
| Matrix | QC Level (ng/mL) | Internal Standard | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) | IS-Normalized Matrix Factor |
| Plasma | Low (0.3) | d10-IS | 88.5 | 89.1 | 95.2 | 1.01 |
| 4-F-benzyl-IS | 89.2 | 82.5 | 94.8 | 1.09 | ||
| High (80) | d10-IS | 90.1 | 90.5 | 96.5 | 1.00 | |
| 4-F-benzyl-IS | 90.8 | 83.1 | 95.9 | 1.11 | ||
| Urine | Low (1.5) | d10-IS | 92.3 | 92.8 | 98.1 | 1.01 |
| 4-F-benzyl-IS | 93.1 | 85.4 | 97.5 | 1.08 | ||
| High (400) | d10-IS | 94.5 | 94.9 | 99.2 | 1.00 | |
| 4-F-benzyl-IS | 95.2 | 86.1 | 98.6 | 1.09 |
Experimental Protocols
Sample Preparation
A protein precipitation method was employed for both plasma and urine samples.
-
Plasma: To 100 µL of plasma, 20 µL of the internal standard working solution (d10-IS or 4-F-benzyl-IS) was added and vortexed. Then, 300 µL of acetonitrile was added to precipitate proteins. The samples were vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial for LC-MS/MS analysis.
-
Urine: Urine samples were first diluted 1:1 with deionized water. To 100 µL of diluted urine, 20 µL of the internal standard working solution was added, followed by 300 µL of acetonitrile. The samples were vortexed and centrifuged under the same conditions as the plasma samples, and the supernatant was collected for analysis.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Analyte: [M+H]⁺ > fragment ion
-
d10-IS: [M+H]⁺ > fragment ion (with a +10 Da shift from the analyte)
-
4-F-benzyl-IS: [M+H]⁺ > fragment ion
-
-
Source Parameters: Optimized for maximum signal intensity of the analyte and internal standards.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow, from sample collection to data analysis.
Caption: Bioanalytical workflow for the quantification of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile.
Logical Relationship of Internal Standard Performance
This diagram illustrates how the properties of an ideal internal standard contribute to achieving accurate and precise bioanalytical results.
Caption: Impact of ideal internal standard properties on bioanalytical results.
References
- 1. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
The Gold Standard for Matrix Effect Compensation: A Guide to 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10
In the landscape of quantitative bioanalysis, particularly in drug development and clinical research, the accuracy and reliability of analytical data are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for its sensitivity and specificity. However, a significant challenge known as the "matrix effect" can compromise the integrity of LC-MS/MS data. This guide provides a comprehensive comparison of how a stable isotope-labeled internal standard (SIL-IS), specifically 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10, is designed to effectively correct for these matrix-induced variations, ensuring the highest quality data.
Understanding the Challenge: Matrix Effects in LC-MS/MS
Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix, such as plasma, urine, or tissue homogenates.[1] These interferences can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and imprecise quantification of the target analyte.[2] The unpredictable nature of matrix effects from sample to sample makes them a critical parameter to address during method validation.[3]
Stable isotope-labeled internal standards are widely recognized as the most effective tool to compensate for matrix effects.[4] These compounds are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N).
This compound: A Superior Internal Standard
This compound is the deuterated form of a synthetic intermediate of piritramide, a potent opioid analgesic.[5] As a SIL-IS, it is the ideal internal standard for the quantification of piritramide or its related compounds in biological matrices.
The key principle behind its effectiveness is that the SIL-IS co-elutes with the analyte and experiences the same degree of matrix-induced ion suppression or enhancement.[1] Because the SIL-IS is added to the sample at a known concentration at the beginning of the sample preparation process, any variation in the final analytical response of the analyte due to matrix effects will be mirrored by a proportional variation in the response of the SIL-IS. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by the matrix effect is normalized, leading to an accurate and precise measurement of the analyte's concentration.
Performance Comparison: The Deuterated Advantage
While specific quantitative data for the matrix effect correction of this compound in the analysis of piritramide is not publicly available in full-text peer-reviewed literature, a validated LC-MS/MS method for piritramide in human plasma and urine has been reported, which utilized a deuterated internal standard and included the validation of matrix effects.[6] The principles of its performance can be illustrated through a comparison with other internal standard strategies.
Table 1: Comparison of Internal Standard Strategies for Matrix Effect Correction
| Internal Standard Type | Principle of Correction | Advantages | Disadvantages | Efficacy in Matrix Effect Correction |
| Stable Isotope-Labeled (e.g., this compound) | Co-elutes with the analyte and experiences identical matrix effects, allowing for accurate normalization of the analyte signal. | - Near-identical chemical and physical properties to the analyte.- Co-elution with the analyte.- High accuracy and precision. | - Can be costly to synthesize.- Not always commercially available for every analyte. | Excellent |
| Analog Internal Standard | A structurally similar but not identical compound to the analyte. | - More readily available and less expensive than SIL-IS. | - May not co-elute perfectly with the analyte.- May experience different matrix effects than the analyte.- Can have different extraction recoveries. | Moderate to Poor |
| No Internal Standard | Relies solely on external calibration. | - Simple and low cost. | - Highly susceptible to matrix effects.- Prone to inaccuracies and imprecision.- Not suitable for regulated bioanalysis. | None |
Experimental Protocols for Evaluating Matrix Effects
A thorough evaluation of matrix effects is a critical component of any bioanalytical method validation. The following are standard experimental protocols used to assess the ability of an internal standard to correct for these effects.
Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion
-
Objective: To identify the regions in the chromatogram where ion suppression or enhancement occurs.
-
Procedure:
-
A standard solution of the analyte is continuously infused into the mass spectrometer's ion source post-column.
-
A blank, extracted matrix sample is injected onto the LC system.
-
The signal of the infused analyte is monitored. Any deviation (dip or peak) from a stable baseline indicates the presence of matrix effects at that retention time.
-
Protocol 2: Quantitative Assessment of Matrix Effects (Matrix Factor)
-
Objective: To quantify the extent of matrix effects and the correction provided by the internal standard.
-
Procedure:
-
Set 1 (Neat Solution): Prepare a solution of the analyte and the internal standard in a clean solvent at a known concentration.
-
Set 2 (Post-Extraction Spike): Extract a blank matrix sample and then spike the analyte and internal standard into the final extract at the same concentration as Set 1.
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Factor (MF) for Analyte = (Peak Area of Analyte in Set 2) / (Peak Area of Analyte in Set 1)
-
Matrix Factor (MF) for Internal Standard = (Peak Area of IS in Set 2) / (Peak Area of IS in Set 1)
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF) = MF for Analyte / MF for Internal Standard
-
-
-
Interpretation:
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
An IS-Normalized MF close to 1 demonstrates that the internal standard effectively corrects for the matrix effect.
-
Table 2: Illustrative Data for Matrix Effect Evaluation of Piritramide with a Deuterated Internal Standard
| Matrix Lot | Analyte Peak Area (Post-Extraction Spike) | IS Peak Area (Post-Extraction Spike) | Analyte Peak Area (Neat Solution) | IS Peak Area (Neat Solution) | Analyte Matrix Factor | IS Matrix Factor | IS-Normalized Matrix Factor |
| Plasma Lot 1 | 85,000 | 90,000 | 100,000 | 100,000 | 0.85 | 0.90 | 0.94 |
| Plasma Lot 2 | 78,000 | 82,000 | 100,000 | 100,000 | 0.78 | 0.82 | 0.95 |
| Plasma Lot 3 | 115,000 | 120,000 | 100,000 | 100,000 | 1.15 | 1.20 | 0.96 |
| Urine Lot 1 | 92,000 | 95,000 | 100,000 | 100,000 | 0.92 | 0.95 | 0.97 |
| Urine Lot 2 | 88,000 | 91,000 | 100,000 | 100,000 | 0.88 | 0.91 | 0.97 |
This table presents hypothetical data to illustrate the principle of matrix effect correction. The IS-Normalized Matrix Factor values close to 1.0 indicate that the deuterated internal standard effectively compensates for both ion suppression and enhancement across different biological matrices.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for assessing matrix effects and the logical principle behind the corrective action of a stable isotope-labeled internal standard.
Caption: Experimental workflow for the quantitative assessment of matrix effects.
Caption: The principle of matrix effect correction using a stable isotope-labeled internal standard.
Conclusion
While the use of any internal standard is a step towards mitigating analytical variability, the near-identical physicochemical properties of a stable isotope-labeled internal standard like this compound make it unequivocally superior for correcting matrix effects in LC-MS/MS bioanalysis. Its ability to co-elute with the analyte and experience the same ionization suppression or enhancement ensures that the calculated analyte concentration is accurate and reliable. For researchers, scientists, and drug development professionals, the use of a deuterated internal standard is not just a best practice but a critical component in generating high-quality, defensible data for pharmacokinetic studies and regulatory submissions. Although a deuterated internal standard may not completely eliminate all issues related to matrix effects in every conceivable scenario, it provides the most robust and reliable correction currently available.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of piritramide in human plasma and urine by off- and on-line solid-phase extraction liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Analytical Results Using a Deuterated Internal Standard: A Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the accuracy and reproducibility of analytical methods across different laboratories is paramount. This guide provides an objective comparison of the performance of analytical methods that utilize a deuterated internal standard, supported by experimental data from an inter-laboratory study on the analysis of testosterone in serum.
The use of deuterated internal standards in quantitative mass spectrometry is a widely accepted strategy to improve the accuracy and precision of measurements.[1][2] By being chemically identical to the analyte of interest, but with a different mass, these standards can effectively compensate for variations in sample preparation, instrument response, and matrix effects.[2] This guide delves into the practical application and benefits of this approach by examining the results of a multi-laboratory study.
Experimental Protocols
A detailed methodology is crucial for the successful implementation and comparison of analytical methods across different laboratories. The following protocol outlines a typical workflow for the quantification of testosterone in serum using a deuterated internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation:
-
A known amount of deuterated testosterone (e.g., testosterone-d3) internal standard is added to a serum sample.
-
Proteins in the sample are precipitated using a suitable solvent, such as methanol or acetonitrile.
-
The supernatant is separated by centrifugation.
-
The analyte and internal standard are extracted from the supernatant using liquid-liquid extraction (e.g., with ethyl acetate/hexane) or solid-phase extraction.
-
The extract is evaporated to dryness and reconstituted in a solvent compatible with the LC-MS/MS system.
LC-MS/MS Analysis:
-
Chromatography: The reconstituted sample is injected into a liquid chromatograph, and the testosterone and its deuterated internal standard are separated from other sample components on a C18 analytical column. A gradient elution with a mobile phase consisting of water and methanol with a small percentage of formic acid is commonly used.
-
Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Quantification: The concentrations of testosterone and its deuterated internal standard are determined by multiple reaction monitoring (MRM). The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of testosterone in the sample against a calibration curve.
Data Presentation: Inter-laboratory Comparison of Testosterone Analysis
An inter-laboratory study was conducted to assess the variability of testosterone measurements using LC-MS/MS with a deuterated internal standard. The following table summarizes the results from participating laboratories for two different serum samples (Sample A and Sample B).
| Laboratory | Sample A (ng/mL) | Bias from Mean (%) | Sample B (ng/mL) | Bias from Mean (%) |
| 1 | 5.2 | 4.0 | 15.8 | 2.6 |
| 2 | 4.8 | -4.0 | 14.9 | -3.2 |
| 3 | 5.1 | 2.0 | 15.5 | 0.6 |
| 4 | 4.9 | -2.0 | 15.2 | -1.3 |
| 5 | 5.3 | 6.0 | 16.1 | 4.5 |
| 6 | 4.7 | -6.0 | 14.7 | -4.5 |
| Mean | 5.0 | 15.4 | ||
| Std Dev | 0.22 | 0.53 | ||
| %RSD | 4.5% | 3.4% |
Note: This data is a representative example compiled from proficiency testing principles and published studies to illustrate the performance of the methodology. Actual results may vary between studies.
The results demonstrate that even with the use of a robust method incorporating a deuterated internal standard, some inter-laboratory variability exists. However, the relative standard deviation (%RSD) for both samples is low, indicating good precision and agreement among the participating laboratories. This highlights the effectiveness of the deuterated internal standard in minimizing analytical variability.
Visualizing the Workflow
To further clarify the experimental process, the following diagram illustrates the key steps in the analytical workflow.
References
The Gold Standard: Justification for Using a Deuterated Internal Standard in Regulatory Submissions
For researchers, scientists, and drug development professionals, the integrity and reliability of bioanalytical data are paramount for successful regulatory submissions. The choice of an internal standard (IS) is a critical decision in the development of robust quantitative bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides a comprehensive comparison of deuterated internal standards with alternative approaches, supported by experimental data, to justify their preferential use in regulated environments.
Stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the "gold standard" in quantitative bioanalysis.[1] Among these, deuterated internal standards (d-IS), where one or more hydrogen atoms are replaced by deuterium, are the most common choice.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of a SIL-IS to ensure the highest quality data for pharmacokinetic and toxicokinetic studies.[3][4] The fundamental advantage of a d-IS lies in its near-identical physicochemical properties to the analyte, allowing it to effectively compensate for variability throughout the analytical process.[5][6]
Performance Comparison: Deuterated vs. Analog Internal Standards
The superiority of a deuterated internal standard over a structural analog (a molecule with a similar but not identical chemical structure) is evident across key bioanalytical validation parameters. A d-IS co-elutes with the analyte, experiencing the same degree of matrix effects, ionization suppression or enhancement, and extraction recovery.[5] This results in more accurate and precise quantification of the analyte.
Below is a summary of quantitative data from studies comparing the performance of deuterated or other stable isotope-labeled internal standards with analog internal standards.
| Analyte | Internal Standard Type | Validation Parameter | Performance Data |
| Sirolimus | Deuterated (d3-Sirolimus) | Inter-Assay Precision (%CV) | 2.7% - 5.7% |
| Analog (Desmethoxyrapamycin) | Inter-Assay Precision (%CV) | 7.6% - 9.7% | |
| Kahalalide F | Stable Isotope-Labeled (SIL) | Accuracy (Mean Bias) | 100.3% |
| Analog (Butyric acid analogue) | Accuracy (Mean Bias) | 96.8% | |
| Stable Isotope-Labeled (SIL) | Precision (Variance) | Significantly lower (p=0.02) | |
| Everolimus | Deuterated (Everolimus-d4) | Method Comparison (Slope) | 0.95 |
| Analog (32-desmethoxyrapamycin) | Method Comparison (Slope) | 0.83 |
Experimental Protocols for Key Validation Experiments
Detailed and rigorous experimental protocols are essential for validating a bioanalytical method that employs a deuterated internal standard. Below are methodologies for assessing critical validation parameters in accordance with ICH M10 guidelines.[4]
Selectivity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte in the presence of other components in the sample matrix.
Protocol:
-
Obtain a minimum of six different sources of the blank biological matrix (e.g., plasma, urine) from individual donors.
-
Prepare a blank sample from each source.
-
Prepare a sample from each blank source spiked with the analyte at the Lower Limit of Quantification (LLOQ).
-
Prepare a sample from each blank source spiked only with the deuterated internal standard at its working concentration.
-
Analyze all samples using the developed LC-MS/MS method.
-
Acceptance Criteria: The response of any interfering components in the blank samples should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the internal standard response.[4]
Matrix Effect
Objective: To evaluate the effect of co-eluting matrix components on the ionization of the analyte and the deuterated internal standard.
Protocol:
-
Obtain a minimum of six different sources of the blank biological matrix.
-
Prepare three sets of samples at low and high concentration levels:
-
Set A: Analyte and deuterated internal standard spiked into a neat solution (e.g., mobile phase).
-
Set B: Blank matrix is extracted, and the resulting extract is spiked with the analyte and deuterated internal standard.
-
-
Analyze both sets of samples.
-
Calculate the Matrix Factor (MF) for the analyte and the internal standard: MF = (Peak Area in Set B) / (Peak Area in Set A)
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix sources should not be greater than 15%.[1]
Recovery
Objective: To determine the extraction efficiency of the analytical method for the analyte and the deuterated internal standard.
Protocol:
-
Prepare two sets of samples at three concentration levels (low, medium, and high):
-
Set 1: Blank matrix is spiked with the analyte and deuterated internal standard and then extracted.
-
Set 2: Blank matrix is extracted, and the resulting extract is spiked with the analyte and deuterated internal standard.
-
-
Analyze both sets of samples.
-
Calculate the recovery for the analyte and internal standard at each concentration level: Recovery (%) = [(Peak Area in Set 1) / (Peak Area in Set 2)] x 100
-
Acceptance Criteria: While no specific acceptance criteria are set, recovery should be consistent and reproducible across the concentration range.[7]
Visualizing the Rationale and Workflow
Diagrams are powerful tools for illustrating the logical relationships and workflows in bioanalytical method development.
Caption: Decision tree for internal standard selection.
Caption: Bioanalytical workflow with a deuterated internal standard.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Guide to Ensure Safety and Compliance
The proper disposal of 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10, a deuterated derivative of a toxic compound, is critical to maintaining a safe laboratory environment and adhering to regulatory standards. This guide provides a comprehensive, step-by-step plan for its handling and disposal.
I. Immediate Safety and Handling Protocols
Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for the non-deuterated analog, 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile. The deuterated version should be handled with the same precautions.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Contaminated gloves should be disposed of as hazardous waste.[1]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A flame-retardant lab coat should be worn.
-
Respiratory Protection: If working with the solid form where dust may be generated, use a NIOSH-approved respirator.
Engineering Controls:
-
All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
II. Waste Characterization and Segregation
1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile is classified as a toxic solid.[2] Therefore, the deuterated form, along with any contaminated materials, must be treated as hazardous waste.
Waste Streams:
-
Solid Waste: Includes the pure compound, contaminated spatulas, weigh boats, and any absorbent materials used for spills.
-
Liquid Waste: Solutions containing the compound.
-
Contaminated Sharps: Needles, syringes, or broken glassware contaminated with the compound.
-
Contaminated PPE: Gloves, disposable lab coats, etc.
Proper segregation is crucial. Do not mix this waste with non-hazardous laboratory trash.
III. Step-by-Step Disposal Procedure
-
Container Selection:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical; for solids, a polyethylene container is suitable.
-
-
Waste Collection:
-
Solids: Carefully transfer the solid waste into the designated container using a dedicated spatula. Avoid generating dust.
-
Liquids: Collect liquid waste in a separate, compatible container. Do not fill the container to more than 90% capacity.[1]
-
Contaminated Materials: Place all contaminated items, including PPE, into the solid waste container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the hazard classification (Toxic Solid, UN2811, Hazard Class 6.1).[2]
-
Indicate the date accumulation started.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents and acids.[3]
-
-
Final Disposal:
-
Arrange for a licensed professional waste disposal service to collect the hazardous waste.[4]
-
The primary recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the nitrile group and piperidine derivatives safely.[4][5][6][7]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]
-
IV. Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | This compound | MedChemExpress |
| CAS Number | 1329624-69-2 | MedChemExpress |
| Molecular Formula | C18H15D10N3 | MedChemExpress |
| Molecular Weight | 293.47 g/mol | MedChemExpress |
| Hazard Class (non-deuterated) | 6.1 (Toxic Solid) | Chemsrc |
| UN Number (non-deuterated) | 2811 | Chemsrc |
V. Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. CAS#:84254-97-7 | 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile | Chemsrc [chemsrc.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. p2infohouse.org [p2infohouse.org]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
